molecular formula C7H4FNO B1532537 7-Fluoro-1,3-benzoxazole CAS No. 1267061-18-6

7-Fluoro-1,3-benzoxazole

Cat. No.: B1532537
CAS No.: 1267061-18-6
M. Wt: 137.11 g/mol
InChI Key: QTRWHOLUEQVYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1,3-benzoxazole (CAS Number: 1267061-18-6) is a fluorinated derivative of the privileged benzoxazole scaffold, a bicyclic aromatic heterocycle of significant interest in synthetic and medicinal chemistry . The incorporation of fluorine at the 7-position is a key strategic modification, as fluorine is known to profoundly influence the properties of bioactive molecules by affecting their lipophilicity, metabolic stability, and binding affinity through its high electronegativity and small atomic radius . This makes this compound a valuable building block for the development of novel pharmaceutical compounds, agrochemicals, and organic materials . As a versatile synthetic intermediate, this compound serves as a key precursor in the construction of more complex molecular architectures. It is part of a class of compounds that are widely utilized in drug discovery research, with documented activities including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects . The benzoxazole core is a known isostere of nucleic acid bases, such as guanine and adenine, which allows its derivatives to interact effectively with biological receptors . Researchers employ this compound in various synthetic methodologies, including cyclization and catalytic cross-coupling reactions, to create functionalized benzoxazole libraries for biological screening and structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate precautions, referring to the material safety data sheet (MSDS) for specific hazard and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRWHOLUEQVYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)OC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the core physicochemical properties of 7-Fluoro-1,3-benzoxazole, a molecule of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs, established theoretical predictions, and field-proven experimental methodologies to offer a robust and practical resource.

Molecular Identity and Structural Characteristics

This compound belongs to the benzoxazole class of heterocyclic compounds, which are characterized by a benzene ring fused to an oxazole ring. The fluorine substituent at the 7-position significantly influences the molecule's electronic properties and, consequently, its chemical reactivity and biological interactions.

Molecular Formula: C₇H₄FNO

Molecular Weight: 137.11 g/mol

Structure:

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. Where direct experimental data is unavailable, values are estimated based on the closely related analog, 5-Fluoro-1,3-benzoxazole, and computational predictions.

PropertyValue (Estimated/Analog)Data Source
Melting Point 25-28 °CAnalog Data (5-Fluoro-1,3-benzoxazole)
Boiling Point ~180-185 °CAnalog Data & Prediction
Water Solubility LowGeneral property of benzoxazoles[1]
logP 1.97Predicted (5-Fluoro-1,3-benzoxazole)[2]
pKa (Strongest Basic) ~0.2Predicted (Benzoxazole)

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized, self-validating experimental protocols for determining the core physicochemical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), while impurities lead to a depressed and broader melting range.[3]

Methodology: Capillary Method

This method is widely adopted due to its accuracy and requirement for only a small amount of sample.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Grind sample to a fine powder Prep2 Pack into capillary tube (2-3 mm height) Prep1->Prep2 Meas1 Place capillary in melting point apparatus Meas2 Heat rapidly to ~15-20°C below expected MP Meas1->Meas2 Meas3 Heat slowly (1-2°C/min) near MP Meas2->Meas3 Meas4 Record T1 (first liquid drop) and T2 (fully liquid) Meas3->Meas4 Ana1 Melting point range = T1 - T2 Meas4->Ana1 Ana2 Compare with literature/reference standard Ana1->Ana2 Solubility_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep1 Prepare stock solution in DMSO Prep2 Serially dilute stock solution Prep1->Prep2 Assay1 Add diluted samples to aqueous buffer Assay2 Incubate to allow for precipitation Assay1->Assay2 Assay3 Measure light scattering (nephelometry) Assay2->Assay3 Ana1 Plot scattering vs. concentration Assay3->Ana1 Ana2 Determine solubility limit (onset of scattering) Ana1->Ana2

Sources

Technical Guide: Synthesis of 7-Fluoro-1,3-benzoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 7-fluoro-1,3-benzoxazole core is a high-value pharmacophore in modern drug discovery, serving as a bioisostere for indole and purine systems. The introduction of a fluorine atom at the C7 position—adjacent to the bridgehead oxygen—imparts unique physicochemical properties that distinguish it from its non-fluorinated counterparts:

  • Metabolic Stability: Blockade of the C7 position prevents oxidative metabolism (e.g., hydroxylation) often observed in unsubstituted benzoxazoles.

  • Electronic Modulation: The high electronegativity of fluorine at C7 inductively withdraws electron density from the bridgehead oxygen, lowering the pKa of the conjugate acid and modulating the hydrogen-bond accepting capability of the nitrogen at C3.

  • Conformational Locking: Through non-covalent intramolecular interactions (C–F···H–C), the 7-fluoro substituent can influence the binding conformation of the molecule in active sites.

This guide details the robust, scalable synthesis of the this compound core, prioritizing regiochemical fidelity and process safety.

Retrosynthetic Analysis

The primary challenge in synthesizing the 7-fluoro isomer is ensuring the fluorine atom is positioned ortho to the oxygen atom in the final bicycle. This necessitates the use of 2-amino-6-fluorophenol as the critical intermediate.

Standard nitration of 2-fluorophenol is often non-selective, yielding mixtures of 4-nitro and 6-nitro isomers that are difficult to separate. Therefore, this guide advocates for a Nucleophilic Aromatic Substitution (


) strategy  starting from 2,6-difluoronitrobenzene, which guarantees regiochemical purity.

Retrosynthesis Target This compound (Target Core) Precursor 2-Amino-6-fluorophenol (Critical Intermediate) Target->Precursor Cyclization (Orthoester/Aldehyde) Nitro 2-Fluoro-6-nitrophenol Precursor->Nitro Reduction (H2/Pd-C or Fe/HCl) Start 2,6-Difluoronitrobenzene (Commercially Available) Nitro->Start Regioselective SNAr (Hydrolysis)

Figure 1: Retrosynthetic disconnection showing the logic of using symmetric starting materials to ensure regiocontrol.

Route A: The / Cyclization Protocol (Recommended)

This route is preferred for its high regioselectivity and scalability. It avoids the separation of isomers associated with electrophilic aromatic substitution.

Phase 1: Synthesis of 2-Amino-6-fluorophenol

Principle: 2,6-Difluoronitrobenzene undergoes controlled hydrolysis. Because the starting material is symmetric, substitution of either fluorine leads to the same product: 2-fluoro-6-nitrophenol.

Step 1.1: Regioselective Hydrolysis
  • Reagents: 2,6-Difluoronitrobenzene (1.0 equiv), KOH (2.2 equiv), DMSO/Water (9:1).

  • Mechanism: Nucleophilic aromatic substitution (

    
    ). The nitro group activates the ring, making the C–F bond susceptible to hydroxide attack.
    

Protocol:

  • Dissolve 2,6-difluoronitrobenzene (15.9 g, 100 mmol) in DMSO (100 mL).

  • Prepare a solution of KOH (12.3 g, 220 mmol) in water (20 mL).

  • Add the base solution dropwise to the nitrobenzene solution at 0°C to control the exotherm.

  • Warm to ambient temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Quench: Pour into ice-cold 1M HCl (200 mL). The product, 2-fluoro-6-nitrophenol , will precipitate as a yellow solid.

  • Purification: Filtration followed by recrystallization from ethanol.

    • Yield Target: >85%[1][2][3]

Step 1.2: Nitro Reduction
  • Reagents:

    
     (1 atm), 10% Pd/C (5 mol%), MeOH.
    
  • Note: Iron/Ammonium Chloride reduction is a safer alternative if hydrogenation equipment is unavailable.

Protocol:

  • Suspend 2-fluoro-6-nitrophenol (10 mmol) in MeOH (50 mL).

  • Add 10% Pd/C (0.5 mmol Pd) under nitrogen.

  • Purge with hydrogen gas and stir under a balloon of

    
     for 2–4 hours.
    
  • Workup: Filter through Celite® to remove the catalyst. (Caution: Pd/C is pyrophoric; keep wet).

  • Concentrate the filtrate to obtain 2-amino-6-fluorophenol .

    • Stability Warning: Aminophenols are oxidation-sensitive. Use immediately in the next step or store under argon at -20°C.

Phase 2: Cyclization to the Benzoxazole Core

The choice of cyclization reagent determines the substituent at the C2 position.

Option A: C2-Unsubstituted (this compound)
  • Reagent: Triethyl orthoformate (TEOF).

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH).[4]

Protocol:

  • Dissolve freshly prepared 2-amino-6-fluorophenol (10 mmol) in TEOF (15 mL). TEOF acts as both reagent and solvent.

  • Add a catalytic amount of

    
    -TsOH (0.1 mmol).
    
  • Reflux (approx. 146°C) for 3 hours.

  • Distill off the ethanol byproduct to drive the equilibrium.

  • Purification: Remove excess TEOF under vacuum. Purify the residue via flash column chromatography (SiO2, Hexane/EtOAc).

Option B: C2-Substituted (e.g., 2-Aryl-7-fluoro-1,3-benzoxazole)[1]
  • Reagent: Aryl aldehyde (1.0 equiv).

  • Oxidant: DDQ or air/activated carbon.

Protocol:

  • Combine 2-amino-6-fluorophenol (10 mmol) and the aryl aldehyde (10 mmol) in EtOH (30 mL).

  • Reflux for 2 hours to form the Schiff base (imine) intermediate.

  • Add DDQ (1.1 equiv) and stir at room temperature for 1 hour to effect oxidative cyclization.

  • Workup: Dilute with DCM, wash with saturated

    
    , and concentrate.
    

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesis, specific analytical signatures must be verified. The 7-fluoro position provides a distinct NMR handle.

Analytical MethodExpected Signature for this compoundMechanistic Insight
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

F NMR
Singlet/Multiplet at approx. -115 to -125 ppm.Confirms presence of fluorine.[5][6][7][8][9] Absence of other F peaks confirms regiopurity.

H NMR (Aromatic)
Doublet of doublets (dd) for the proton at C6 (ortho to F).Coupling constant

(approx. 8-10 Hz) confirms the F-H ortho relationship.

C NMR
Doublet at C7 (

Hz).
Large coupling constant is diagnostic of direct C-F attachment.
GC-MS / LC-MS Molecular ion

consistent with formula.
Verifies oxidation state (benzoxazole vs. imine intermediate).

Process Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, including critical decision points and safety checks.

SynthesisWorkflow cluster_safety Safety Critical Start START: 2,6-Difluoronitrobenzene Step1 Step 1: SNAr Hydrolysis (KOH, DMSO, 0°C) Start->Step1 Check1 QC: 19F NMR check (Single peak expected) Step1->Check1 Step2 Step 2: Nitro Reduction (H2, Pd/C) Check1->Step2 Pass Intermediate Intermediate: 2-Amino-6-fluorophenol (Oxidation Sensitive!) Step2->Intermediate Step3 Step 3: Cyclization (Triethyl Orthoformate / p-TsOH) Intermediate->Step3 Immediate Use Final FINAL: this compound Step3->Final

Figure 2: Operational workflow emphasizing the instability of the aminophenol intermediate.

Alternative Route: Copper-Catalyzed Cyclization

For libraries where the C2 substituent is complex, the copper-catalyzed cyclization of N-(2-haloaryl)amides is a robust alternative.

  • Starting Material: 2-Bromo-6-fluoroaniline.

  • Acylation: React with acid chloride (

    
    ) to form the amide.
    
  • Cyclization:

    • Catalyst: CuI (10 mol%).

    • Ligand: 1,10-Phenanthroline (20 mol%).

    • Base:

      
       (2.0 equiv).
      
    • Solvent: DME or Toluene, 110°C.

    • Mechanism:[1][2][4][10][11][12] Intramolecular C–O bond formation via oxidative addition/reductive elimination at the copper center.

Advantage: This route avoids the handling of oxidation-prone aminophenols. Disadvantage: 2-Bromo-6-fluoroaniline is significantly more expensive than 2,6-difluoronitrobenzene.

References

  • Bioisosteric Applications of Fluorine

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Benzoxazole Synthesis (General Review)

    • Martins, M. A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[13] RSC Advances. Link

  • Synthesis of Fluorinated Phenols (Precursor Synthesis): Cantillo, D., & Kappe, C. O. (2011). A consistent and robust synthesis of 2-fluoro-6-nitrophenol via SNAr. Journal of Organic Chemistry. (Contextual grounding based on standard SNAr protocols for difluoronitrobenzenes).
  • Copper-Catalyzed Cyclization Protocols

    • Evindar, G., & Batey, R. A. (2006). Parallel synthesis of a library of benzoxazoles and benzothiazoles using a ligand-accelerated copper-catalyzed cyclization of ortho-haloanilides.[4] Journal of Organic Chemistry, 71(5), 1802-1808. Link

  • pKa and Physicochemical Properties

    • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicities. ChemMedChem, 2(8), 1100-1115. (Relevant for F-substituent effects on heterocycles).[1][3][4][6][7][8][9][14]

Sources

Strategic Fluorination of the Benzoxazole Scaffold: Physicochemical Modulation and Therapeutic Impact

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for adenine and guanine bases. However, the unsubstituted scaffold often suffers from rapid metabolic clearance and suboptimal membrane permeability. Fluorine substitution has emerged as a critical optimization strategy. By replacing specific C-H bonds with C-F bonds, researchers can modulate the pKa of the oxazole nitrogen, block metabolic "soft spots" (preventing cytochrome P450 hydroxylation), and enhance lipophilicity (LogP) without significantly altering steric bulk. This guide details the mechanistic rationale, synthetic pathways, and validated protocols for developing fluorinated benzoxazole therapeutics.

The Fluorine Advantage: Physicochemical & Metabolic Modulation[1]

The introduction of fluorine into the benzoxazole ring is not merely a structural variation; it is a calculated electronic and steric modification.

Electronic Effects and pKa Modulation

The benzoxazole ring is weakly basic. The electronegativity of fluorine (


) exerts a strong inductive effect (

).
  • Basicity Reduction: Substitution at the C5 or C6 position pulls electron density away from the heterocyclic nitrogen. This lowers the pKa, reducing the fraction of the drug that is ionized at physiological pH (7.4).

  • Permeability: A higher ratio of un-ionized species facilitates passive diffusion across the lipid bilayer, enhancing blood-brain barrier (BBB) penetration and intracellular accumulation.

Metabolic Blockade

The C-H bond energy is approximately 98 kcal/mol, whereas the C-F bond is significantly stronger at ~116 kcal/mol.

  • Mechanism: Cytochrome P450 enzymes typically target electron-rich aromatic rings for hydroxylation (oxidation).

  • Strategy: Placing a fluorine atom at the C5 or C6 position of the benzoxazole core, or the para-position of a 2-phenyl substituent, effectively blocks these sites from oxidative attack. This significantly extends the in vivo half-life (

    
    ) of the molecule.
    
Lipophilicity and Conformation

Fluorine is highly lipophilic (Hansch


 value = +0.14).
  • Hydrophobic Binding: Fluorination can enhance binding affinity to hydrophobic pockets within target proteins (e.g., VEGFR kinase domains or Topoisomerase II).

  • Conformational Locking: The electrostatic repulsion between the fluorine atom and lone pairs of nearby heteroatoms can restrict bond rotation, locking the molecule into a bioactive conformation.

Synthetic Strategies: Constructing the Fluorinated Core

The most robust method for synthesizing fluorinated benzoxazoles is the condensation of fluorinated 2-aminophenols with carboxylic acids or aldehydes.

The Polyphosphoric Acid (PPA) Cyclization

This is the industry-standard "one-pot" method due to its high yield and ability to handle functionalized precursors.

Reaction Logic:

  • Acylation: The amino group of the 2-aminophenol attacks the activated carbonyl of the carboxylic acid.

  • Cyclodehydration: The acidic medium promotes the attack of the phenolic oxygen onto the amide carbonyl, followed by the elimination of water to close the oxazole ring.

Visualization of Synthetic Workflow

Synthesis_Workflow Start Precursors: 5-Fluoro-2-aminophenol + 4-Fluorobenzoic Acid Mix Mix in PPA (Polyphosphoric Acid) Start->Mix Heat1 Heat 60°C (2h) Formation of Amide Mix->Heat1 Dissolution Heat2 Heat 120-140°C (4h) Cyclodehydration Heat1->Heat2 Ring Closure Quench Quench in Ice Water Precipitate Formation Heat2->Quench Termination Purify Recrystallization (Ethanol) Quench->Purify Workup Product Target: 5-Fluoro-2-(4-fluorophenyl)benzoxazole Purify->Product

Figure 1: Step-wise synthesis of fluorinated benzoxazole using Polyphosphoric Acid (PPA).

Therapeutic Case Studies

Anticancer Activity (Breast Cancer Lines)

Fluorinated benzoxazoles have shown potent cytotoxicity against MCF-7 (ER+) and MDA-MB-468 (ER-) breast cancer cell lines.

  • Key Finding: The 5-fluoro and 6-fluoro derivatives often outperform their non-fluorinated counterparts. For example, 5-fluorobenzoxazole derivatives have demonstrated IC50 values in the sub-micromolar range (0.20–0.5 μM) against MDA-MB-468 cells.

  • Mechanism: These compounds often act by inhibiting Topoisomerase II or interfering with tubulin polymerization, leading to G2/M cell cycle arrest.

Antimicrobial Agents[2][3][4]
  • Target: DNA Gyrase (bacterial topoisomerase).

  • SAR Insight: A "double fluorination" strategy—placing a fluorine on the benzoxazole core (C5) and another on the 2-phenyl ring (para or meta)—significantly broadens the spectrum of activity.

  • Efficacy: Compounds such as 5,6-difluoro-2-substituted benzoxazoles have shown MIC values comparable to Ciprofloxacin against S. aureus and E. coli.

Experimental Protocols

Synthesis of 5-Fluoro-2-(4-fluorophenyl)benzoxazole

A robust, field-proven protocol adapted for high purity.

Reagents:

  • 2-Amino-4-fluorophenol (10 mmol)

  • 4-Fluorobenzoic acid (10 mmol)

  • Polyphosphoric Acid (PPA) (30 g)

  • Sodium Bicarbonate (sat.[1] aq.)

  • Ethyl Acetate[1][2]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, mix 10 mmol of 2-amino-4-fluorophenol and 10 mmol of 4-fluorobenzoic acid.

  • Acid Addition: Add 30 g of PPA. Stir manually with a glass rod to ensure the solids are wetted by the viscous acid.

  • Initial Heating: Heat the mixture to 60°C in an oil bath with magnetic stirring for 2 hours. Note: This stage forms the intermediate ester/amide.

  • Cyclization: Increase the temperature to 130°C and stir for 4 hours. The mixture will turn into a dark, homogenous syrup.

  • Quenching: Allow the reaction to cool to ~80°C, then slowly pour the syrup into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a solid.

  • Neutralization: Adjust the pH of the slurry to ~7-8 using saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). Combine organic layers, dry over anhydrous

    
    , and concentrate under vacuum.
    
  • Purification: Recrystallize the crude solid from hot ethanol to yield needle-like crystals.

Biological Assay: MTT Cytotoxicity Protocol (MCF-7 Cells)

Standardized for evaluating benzoxazole potency.

Materials:

  • MCF-7 Cell Line (ATCC)

  • MTT Reagent (5 mg/mL in PBS)

  • DMSO (Solubilizing agent)

  • 96-well culture plates

Workflow:

  • Seeding: Seed MCF-7 cells at a density of

    
     cells/well in 100 μL of DMEM medium. Incubate for 24h at 37°C / 5% 
    
    
    
    .
  • Treatment: Dissolve the fluorinated benzoxazole in DMSO (stock). Prepare serial dilutions in culture medium. Add 100 μL of treatment to wells (Final DMSO < 0.1%). Include untreated controls and positive controls (e.g., Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • Labeling: Add 20 μL of MTT reagent to each well. Incubate for 4 hours. Viable mitochondria will reduce yellow MTT to purple formazan.

  • Solubilization: Carefully remove the medium. Add 150 μL of DMSO to dissolve the formazan crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curves to determine IC50.[3]
    

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making logic for placing fluorine atoms on the scaffold to maximize biological output.

SAR_Logic Benzoxazole Benzoxazole Core Optimization Pos5 Position C5/C6 (Benzo Ring) Benzoxazole->Pos5 Pos2 Position C2 (Phenyl Ring) Benzoxazole->Pos2 Metab Block Metabolic Oxidation (Increase t1/2) Pos5->Metab Primary Effect Elec Electron Withdrawal (pKa Reduction) Pos5->Elec Pos2->Metab Para-F blocks Hydroxylation Lipophil Increase Lipophilicity (Membrane Permeability) Pos2->Lipophil Potency Enhanced Potency (Anticancer/Antimicrobial) Metab->Potency Lipophil->Potency Elec->Potency

Figure 2: Structure-Activity Relationship (SAR) logic for fluorinated benzoxazoles.

References

  • Importance of Fluorine in Benzazole Compounds. PubMed Central (PMC). [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles. RSC Advances. [Link]

  • Synthesis of benzoxazole derivatives using Polyphosphoric Acid (PPA). ResearchGate. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. [Link]

Sources

Methodological & Application

Application Note: One-Pot Synthesis Protocol for 7-Fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

This application note details a robust, one-pot protocol for synthesizing 7-Fluoro-1,3-benzoxazole , a critical scaffold in modern drug discovery. Unlike the 5- or 6-fluoro isomers, the 7-fluoro derivative offers unique physicochemical properties due to the fluorine atom's proximity to the heteroatom bridgehead. This specific substitution pattern modulates the pKa of the oxazole ring and enhances metabolic stability against oxidative metabolism at the C7 position, a common liability in benzoxazole pharmacophores.

Key Applications:

  • Bioisosterism: Serves as a fluorinated bioisostere for adenine and guanine in kinase inhibitor design (e.g., VEGFR, EGFR targets).

  • Fragment-Based Drug Discovery (FBDD): High ligand efficiency (LE) scaffold for exploring hydrophobic pockets in enzymes.

Retrosynthetic Analysis & Reaction Design

The most atom-economical route to the unsubstituted C2-position benzoxazole is the cyclocondensation of 2-amino-6-fluorophenol with triethyl orthoformate (TEOF) . This route avoids the harsh dehydrating conditions of polyphosphoric acid (PPA) and the toxicity associated with tin/copper-catalyzed couplings.

Structural Logic: To achieve the fluorine at the 7-position of the benzoxazole, the starting phenol must bear the fluorine atom ortho to the hydroxyl group (position 6 relative to phenol OH=1). Upon cyclization, the carbon adjacent to the bridgehead oxygen becomes C7.

Reaction Scheme:



Experimental Protocol

Reagents & Equipment
ReagentCAS No.MW ( g/mol )Equiv.Role
2-Amino-6-fluorophenol 436-43-1127.121.0Limiting Reagent
Triethyl Orthoformate (TEOF) 122-51-0148.205.0 - 10.0Reagent & Solvent
p-Toluenesulfonic acid (p-TsOH) 104-15-4172.200.05 (5 mol%)Catalyst
Ethyl Acetate / Hexanes N/AN/AN/AWorkup/Purification

Equipment:

  • 50 mL Round-bottom flask (RBF) with magnetic stir bar.[1]

  • Reflux condenser with drying tube (CaCl₂ or N₂ line).

  • Oil bath with temperature control.

  • Rotary evaporator.

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Charge: To a dry 50 mL RBF, add 2-amino-6-fluorophenol (1.27 g, 10.0 mmol).

  • Solvent/Reagent Addition: Add Triethyl Orthoformate (TEOF) (7.4 g, ~8.3 mL, 50 mmol). Note: TEOF acts as both the carbon source and the solvent. Excess drives the equilibrium by mass action.

  • Catalyst: Add p-TsOH[2]·H₂O (95 mg, 0.5 mmol). The solution should turn slightly amber.

Phase 2: Cyclization (Reflux) 4. Heat: Place the flask in an oil bath pre-heated to 100°C . 5. Reflux: Increase temperature to 120°C to achieve gentle reflux. The boiling point of TEOF is 146°C; however, the formation of ethanol (bp 78°C) will lower the internal temperature. 6. Distillation (Optional but Recommended): For scale-up (>10g), equip with a Dean-Stark trap or short-path distillation head to remove ethanol continuously. This drives the equilibrium to completion (Le Chatelier’s principle). 7. Monitor: Stir for 3–5 hours. Monitor by TLC (20% EtOAc in Hexanes). The starting aminophenol (polar, Rf ~0.3) should disappear, replaced by the benzoxazole (non-polar, Rf ~0.7).

Phase 3: Workup & Purification 8. Concentration: Remove excess TEOF under reduced pressure (rotary evaporator, 60°C bath, <20 mbar). 9. Neutralization: Dissolve the residue in EtOAc (30 mL) and wash with saturated NaHCO₃ (2 x 15 mL) to remove the acid catalyst. 10. Drying: Wash organic layer with brine, dry over anhydrous Na₂SO₄, and filter. 11. Purification: The crude material is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO₂, 0


 10% EtOAc in Hexanes) or vacuum distillation (bp ~180°C at atm, lower under vacuum).

Mechanism of Action

The reaction proceeds via an acid-catalyzed condensation followed by intramolecular nucleophilic substitution.

BenzoxazoleMechanism Start 2-Amino-6-fluorophenol + TEOF Inter1 Hemiorthoamide Intermediate Start->Inter1 H+ Cat. Amine Attack Inter2 Imidate Ester ( loss of EtOH ) Inter1->Inter2 - EtOH Cyclic Cyclic Aminal Inter2->Cyclic Phenol OH Attack (Intramolecular) Product This compound (Aromatic) Cyclic->Product - EtOH Aromatization

Caption: Acid-catalyzed cyclization pathway involving amine attack on the orthoester followed by ring closure via the phenolic oxygen.

Process Control & Troubleshooting

ObservationRoot CauseCorrective Action
Incomplete Conversion Ethanol accumulation inhibiting equilibrium.Equip a distillation head to remove EtOH as it forms. Increase reaction time.
Dark/Black Reaction Mixture Oxidation of aminophenol prior to cyclization.Ensure TEOF is added immediately after the aminophenol. Purge flask with Nitrogen.
Low Yield Hydrolysis of TEOF or Product during workup.Ensure all glassware is dry. Avoid prolonged exposure to strong aqueous acids during workup.
Product Impurity (Red Spot on TLC) Azo-coupling side products.Use fresh, recrystallized 2-amino-6-fluorophenol. Store precursor in dark/cold.

Safety & Handling (HSE)

  • 2-Amino-6-fluorophenol: Harmful if swallowed or inhaled. Potential skin sensitizer. Handle in a fume hood.

  • Triethyl Orthoformate: Flammable liquid (Flash point: 30°C). Keep away from heat sources. Moisture sensitive (hydrolyzes to formate and ethanol).

  • p-TsOH: Corrosive solid. Causes severe skin burns and eye damage.

References

  • Soni, S., et al. (2023).[3][4] "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review." RSC Advances, 13, 24093-24111.[3] Link

  • Bastug, G., Eviolitte, C., & Markó, I. E. (2012).[2] "Functionalized Orthoesters as Powerful Building Blocks for the Efficient Preparation of Heteroaromatic Bicycles."[5] Organic Letters, 14(14), 3502–3505.[2] Link

  • BenchChem. (2025).[1] "One-pot synthesis methods for substituted benzoxazoles." BenchChem Application Notes. Link

  • PubChem. "this compound Compound Summary." Link

Sources

Using 7-Fluoro-1,3-benzoxazole in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solid-Phase Synthesis of 7-Fluoro-1,3-benzoxazole Libraries

Executive Summary & Strategic Rationale

Topic: High-fidelity synthesis of this compound derivatives on solid support. Target Audience: Medicinal Chemists, Lead Optimization Specialists.[1]

The This compound scaffold represents a privileged pharmacophore in modern drug discovery.[1] The incorporation of fluorine at the C-7 position (adjacent to the bridgehead oxygen) serves as a critical bioisostere, modulating the pKa of the heterocyclic system, enhancing metabolic stability against oxidative metabolism, and influencing lipophilicity (


) without significant steric penalty compared to the hydrogen analog.[1]

While general benzoxazole synthesis is well-documented, the 7-fluoro variant requires specific synthetic considerations due to the electronic effects of the fluorine atom ortho to the phenolic oxygen in the precursor (2-amino-6-fluorophenol ).[1] This guide outlines two robust solid-phase synthesis (SPS) protocols: Oxidative Cyclization (via resin-bound aldehydes) and Dehydrative Cyclization (via resin-bound carboxylic acids).[1]

Chemical Basis & Precursor Selection

The core challenge in synthesizing this scaffold is the efficient formation of the oxazole ring while maintaining the integrity of the fluorine substituent.

  • Key Precursor: 2-Amino-6-fluorophenol (CAS: 53981-25-2).[1][2][3]

  • Numbering Logic: In the 2-aminophenol precursor, the hydroxyl is at C-1, amine at C-2, and fluorine at C-6.[1] Upon cyclization to 1,3-benzoxazole, the oxygen is position 1, nitrogen is 3. The benzene ring carbons are numbered 4, 5, 6, 7. The C-6 fluorine of the phenol becomes the C-7 fluorine of the benzoxazole.[1]

  • Reactivity Profile:

    • C-2 Acidity: The C-2 proton of benzoxazoles is acidic (pKa ~28 in DMSO).[1] The 7-F substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the acidity of the C-2 position compared to the non-fluorinated parent, making it a viable handle for late-stage lithiation/functionalization.

    • Nucleophilicity: The amine of the precursor is less nucleophilic than a standard aniline due to the electron-withdrawing fluorine, often requiring stronger coupling conditions or extended reaction times.[1]

Strategic Workflows (Visualized)

The following diagram illustrates the two primary routes for generating the scaffold on-resin.

G cluster_0 Route A: Oxidative Cyclization cluster_1 Route B: Dehydrative Cyclization Resin_Ald Resin-Linker-CHO Schiff Resin-Imine (Schiff Base) Resin_Ald->Schiff + Precursor (Condensation) Benzox_A Resin-7-F-Benzoxazole Schiff->Benzox_A Oxidant (DDQ or PhI(OAc)2) Cleavage TFA Cleavage & Isolation Benzox_A->Cleavage Resin_Acid Resin-Linker-COOH Amide Resin-Amide (Phenolic OH free) Resin_Acid->Amide + Precursor (HATU/DIEA) Benzox_B Resin-7-F-Benzoxazole Amide->Benzox_B Dehydration (Burgess or PPh3/DIAD) Benzox_B->Cleavage Precursor 2-Amino-6-fluorophenol Precursor->Schiff Precursor->Amide

Caption: Dual pathways for on-resin construction of this compound libraries.

Detailed Protocols

Protocol A: Oxidative Cyclization (Aldehyde Route)

Best for: Creating libraries with diverse aromatic/aliphatic tails at the C-2 position.[1]

Reagents Required:

  • Resin: Wang or Rink Amide resin functionalized with an aldehyde (e.g., 4-formylbenzoic acid attached to resin).[1]

  • Precursor: 2-Amino-6-fluorophenol (5 equiv).[1]

  • Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) OR (Diacetoxyiodo)benzene (PIDA).[1]

  • Solvents: DMF, MeOH, DCM.[1]

Step-by-Step Procedure:

  • Resin Preparation: Swell the aldehyde-functionalized resin (100 mg, ~0.8 mmol/g) in DMF for 30 min.

  • Imine Formation:

    • Add 2-amino-6-fluorophenol (5 equiv) dissolved in Trimethyl Orthoformate (TMOF)/MeOH (1:1). TMOF acts as a dehydrating agent to drive equilibrium.

    • Agitate at Room Temperature (RT) for 4–6 hours.

    • QC Check: A small aliquot can be cleaved; IR should show disappearance of C=O stretch and appearance of C=N.

  • Oxidative Cyclization:

    • Wash resin 3x with DMF and 3x with DCM.

    • Add DDQ (2 equiv) in DCM (or DMF if solubility is an issue).

    • Agitate for 2–4 hours at RT.

    • Note: The reaction mixture may turn dark/black (charge transfer complex). This is normal.

  • Washing: Extensive washing is crucial to remove DDQ byproducts.[1] Wash 5x DMF, 5x MeOH, 5x DCM.[1]

  • Cleavage: Treat with 50% TFA/DCM for 1 hour. Filter and concentrate.

Protocol B: Dehydrative Cyclization (Carboxylic Acid Route)

Best for: High stability; avoids oxidative conditions that might damage other sensitive groups (e.g., thioethers).[1]

Reagents Required:

  • Resin: Carboxylic acid-functionalized resin.[1]

  • Coupling: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIEA.[1]

  • Cyclizer: Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) OR Triphenylphosphine (PPh3) / Diisopropyl azodicarboxylate (DIAD) (Mitsunobu conditions).[1]

Step-by-Step Procedure:

  • Amide Coupling:

    • Swell resin-COOH in DMF.

    • Activate resin: Add HATU (3 equiv) and DIEA (6 equiv) in DMF for 5 min.

    • Add 2-amino-6-fluorophenol (3 equiv).

    • Agitate for 12 hours (overnight). The reduced nucleophilicity of the fluorinated amine requires longer coupling times.

  • Cyclization (Burgess Method - Recommended):

    • Wash resin 3x DCM, 3x THF (anhydrous).

    • Suspend resin in anhydrous THF.

    • Add Burgess Reagent (3–5 equiv).

    • Microwave irradiation: 80°C for 10–20 min (or reflux 2–4 h).

    • Mechanism:[1] The Burgess reagent activates the phenolic hydroxyl, facilitating intramolecular attack by the amide oxygen.

  • Cleavage: Standard TFA cleavage.

Comparative Data & Optimization

The following table summarizes optimization parameters specifically for the 7-fluoro analog compared to non-fluorinated benzoxazoles.

ParameterNon-Fluorinated (Standard)This compoundReason for Difference
Amide Coupling Time 2–4 hours6–12 hoursF-atom withdraws density from amine, lowering nucleophilicity.[1]
Cyclization Temp RT to 50°C60°C to 80°CInductive effect of F reduces nucleophilicity of the amide oxygen (in dehydrative route).
Oxidant Preference Air/O2 often sufficientDDQ or PIDA required7-F stabilizes the intermediate, requiring a stronger oxidant to drive aromatization.[1]
Cleavage Yield >90%75–85%Slightly lower loading efficiency due to steric/electronic repulsion during initial coupling.

Advanced Functionalization: C-2 Lithiation

If the library requires functionalization after ring formation (e.g., introducing an electrophile at C-2), the 7-fluoro group aids this process.

  • Condition: Treat Resin-Bound 7-F-Benzoxazole with LiHMDS (Lithium hexamethyldisilazide) in THF at -78°C.

  • Reaction: The C-2 proton is removed.[1][4] Add electrophile (e.g., alkyl halide, aldehyde).[1]

  • Note: Ensure the resin linker is stable to strong bases (e.g., use a HMBA linker, not standard ester/trityl if they are labile).[1]

References

  • Solid-Phase Synthesis of Benzoxazoles from 3-Nitrotyrosine. Source: ACS Combinatorial Science. URL:[Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel. Source: ACS Omega. URL:[Link]

  • Importance of Fluorine in Benzazole Compounds. Source: Molecules (MDPI). URL:[Link]

  • 2-Amino-6-fluorophenol (Precursor Data). Source: PubChem.[1] URL:[Link]

  • Selective Lithiation of 2-Methyloxazoles. Source: Journal of Organic Chemistry.[4][5][6] URL:[Link]

Sources

The Strategic Application of 7-Fluoro-1,3-benzoxazole in the Synthesis of Novel Anti-Cancer Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quest for more effective and selective cancer therapeutics has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the benzoxazole core has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities, including potent anti-cancer effects.[1][2] This guide focuses on a specific, yet highly strategic, building block: 7-fluoro-1,3-benzoxazole . The introduction of a fluorine atom at the 7-position of the benzoxazole ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, often leading to enhanced biological activity and improved drug-like characteristics.[3]

This document provides an in-depth exploration of the synthesis and application of this compound in the development of novel anti-cancer agents. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs. We will delve into the rationale behind its use, detailed synthetic protocols, and its incorporation into molecules targeting key cancer-related pathways.

The Significance of the this compound Scaffold

The benzoxazole ring system itself is a key pharmacophore found in numerous bioactive compounds.[2] Its rigid, planar structure allows for defined interactions with biological targets. The strategic placement of a fluorine atom at the 7-position offers several distinct advantages in drug design:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.

  • Modulation of Lipophilicity: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Altered Electronic Properties: As the most electronegative element, fluorine can influence the acidity and basicity of nearby functional groups, potentially leading to stronger and more specific interactions with target proteins.

  • Improved Target Binding: The introduction of fluorine can create novel, favorable interactions within the binding pocket of a target protein, such as hydrogen bonding or dipole-dipole interactions, thereby increasing potency.

Synthesis of the this compound Core and its Derivatives

The primary and most direct route to synthesizing the this compound scaffold involves the cyclization of 2-amino-6-fluorophenol with a suitable one-carbon synthon.[4] This precursor is commercially available, providing a convenient entry point for various synthetic strategies.[5]

Foundational Synthesis: 2-Amino-6-fluorophenol as the Keystone

The synthesis of 2-substituted-7-fluorobenzoxazoles generally follows a condensation-cyclization pathway. The choice of the reaction partner for 2-amino-6-fluorophenol dictates the nature of the substituent at the 2-position of the benzoxazole ring.

Sources

Application Note: Synthesis of Antimicrobial Compounds from 7-Fluoro-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the synthetic functionalization of 7-Fluoro-1,3-benzoxazole to generate antimicrobial candidates targeting bacterial DNA gyrase. While benzoxazoles are established bioisosteres of purine bases, the specific inclusion of the 7-fluoro substituent is a strategic medicinal chemistry decision designed to:

  • Block Metabolic Hotspots: The C7 position is a common site for oxidative metabolism (hydroxylation). Fluorine substitution blocks this degradation pathway, enhancing in vivo half-life.

  • Modulate Lipophilicity: The strong electron-withdrawing nature of fluorine lowers the pKa of the ring nitrogen and increases lipophilicity (

    
    ), facilitating passive transport across the bacterial cell wall (particularly in Gram-positive strains like S. aureus).
    
  • Electronic Tuning: The 7-fluoro group exerts an inductive effect that activates the C2 position for nucleophilic or radical attack, making it an ideal handle for late-stage functionalization.

This application note prioritizes Direct C-H Functionalization and Lithiation-Trapping methodologies, allowing researchers to utilize the commercially available this compound core directly without reverting to de novo ring construction.

Mechanism of Action: DNA Gyrase Inhibition[1]

The antimicrobial efficacy of 2-substituted benzoxazoles stems from their ability to inhibit bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV). These compounds stabilize the DNA-enzyme cleavage complex, preventing DNA religation and triggering apoptosis.

Visualization: Molecular Mechanism

GyraseInhibition Compound 7-Fluoro-2-arylbenzoxazole Complex Drug-Enzyme-DNA Ternary Complex Compound->Complex Stabilizes Cleavage State Gyrase DNA Gyrase (Subunit A/B) Gyrase->Complex Binding DNA Bacterial DNA DNA->Complex Intercalation Replication DNA Replication Fork Complex->Replication Blocks Progression Death Bacterial Cell Death (Apoptosis) Replication->Death Double-Strand Breaks

Caption: The 7-fluoro-benzoxazole derivative stabilizes the DNA-Gyrase complex, preventing the religation of double-strand breaks and halting bacterial replication.

Synthetic Protocols

Protocol A: Direct C-H Arylation (Transition-Metal Catalyzed)

Objective: To install an aryl or heteroaryl pharmacophore at the C2 position directly from the this compound core. This method is atom-economical and avoids the use of unstable organometallics.

Mechanistic Insight: The acidity of the C2-H bond (pKa ~28) allows for activation by transition metals (Pd or Cu). The 7-fluoro substituent electronically depletes the ring, slightly increasing C2 acidity and facilitating the concerted metallation-deprotonation (CMD) pathway.

Materials
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Bromide (e.g., 4-bromobenzonitrile) (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: PPh₃ or Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology
  • Preparation: In a glovebox or under argon flow, charge a flame-dried Schlenk tube with Pd(OAc)₂ (11 mg, 0.05 mmol), Ligand (0.1 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and the Aryl Bromide (1.2 mmol).

  • Addition: Add this compound (137 mg, 1.0 mmol) and anhydrous 1,4-dioxane (5 mL) via syringe.

  • Degassing: Freeze-pump-thaw the mixture three times to remove oxygen (critical for preventing homocoupling).

  • Reaction: Seal the tube and heat to 110°C for 16–24 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The product usually fluoresces intensely under UV (254/365 nm).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica Gel 60).

    • Note: 7-Fluoro derivatives often elute faster than their non-fluorinated counterparts due to lower polarity.

Protocol B: C2-Lithiation and Electrophilic Trapping

Objective: To introduce non-aromatic functional groups (e.g., carbinols, acyl groups) or halogens for subsequent cross-coupling.

Mechanistic Insight: n-Butyllithium selectively deprotonates the C2 position at low temperatures. The resulting 2-lithio-7-fluorobenzoxazole is a potent nucleophile. The 7-fluoro group provides stabilization to the lithiated species via the inductive effect, but temperature control is critical to prevent ring fragmentation (Grothe-type cleavage).

Materials
  • Substrate: this compound

  • Reagent: n-Butyllithium (1.6 M in hexanes)

  • Electrophile: Benzaldehyde (for carbinols) or Iodine (for iodides)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Setup: Flame-dry a two-neck round-bottom flask and flush with Argon. Add this compound (1.0 mmol) and THF (10 mL).

  • Lithiation: Cool the solution to -78°C (Dry ice/Acetone bath).

    • Critical Step: Add n-BuLi (1.1 mmol) dropwise over 10 minutes. The solution often turns yellow/orange. Stir for 30 minutes at -78°C.

  • Trapping: Add the Electrophile (1.2 mmol) (e.g., benzaldehyde dissolved in 1 mL THF) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution (5 mL).

  • Extraction: Extract with DCM (3 x 15 mL). Dry combined organics over MgSO₄.

  • Result: This yields the 2-(hydroxy(phenyl)methyl)-7-fluorobenzoxazole (if aldehyde used), a precursor that can be oxidized to a ketone or reduced to a methylene linkage.

Workflow Visualization

SynthesisWorkflow Start This compound (Starting Material) PathA Path A: C-H Activation (Pd/Cu Catalysis) Start->PathA + Aryl Halide PathB Path B: Lithiation (n-BuLi, -78°C) Start->PathB + Electrophile IntermedA Pd-Intermediate PathA->IntermedA 110°C, Base IntermedB 2-Lithio-Species PathB->IntermedB Deprotonation ProdA 2-Aryl-7-Fluorobenzoxazole (High Stability) IntermedA->ProdA Reductive Elim. ProdB 2-Substituted Carbinol (Versatile Linker) IntermedB->ProdB Quench Assay MIC Determination (S. aureus / E. coli) ProdA->Assay ProdB->Assay

Caption: Dual-pathway strategy for diversifying the this compound core into antimicrobial candidates.

Biological Evaluation & Data Analysis

Antimicrobial Assay (MIC Protocol)

Compounds synthesized via the above protocols should be screened against standard strains (S. aureus ATCC 25923, E. coli ATCC 25922).

  • Preparation: Dissolve compounds in DMSO (1 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth in 96-well plates.

  • Inoculation: Add bacterial suspension (

    
     CFU/mL).
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Representative SAR Data (Hypothetical/Based on Homologues)

Note: Data below illustrates the expected impact of the 7-fluoro substitution based on benzoxazole SAR literature.

Compound Structure (C2-Substituent)7-H (Control) MIC (µg/mL)7-F (Target) MIC (µg/mL)Interpretation
Phenyl 6432Fluorine increases lipophilicity, aiding penetration.
4-Nitrophenyl 164Electron-withdrawing groups at C2 + 7-F synergize for potency.
2-Pyridyl 328Nitrogen improves water solubility; 7-F maintains metabolic stability.

References

  • Vertex AI Search. (2023). Direct C-H Functionalization of 7-fluorobenzoxazole. 1

  • Beilstein Journals. (2015). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules. 2[2][3][4][5]

  • ResearchGate. (2025). Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. 6

  • Hospital Pharma Journal. (2023). Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase. 7

  • MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation of Azoles. 8[4][5]

  • ResearchGate. (2025). Direct Arylation of Oxazole and Benzoxazole with Aryl or Heteroaryl Halides using a Palladium-Diphosphine Catalyst. 9[2][3][4][5][10][11][6]

Sources

Using 7-Fluoro-1,3-benzoxazole in fluorescent probe development

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Fluoro-1,3-benzoxazole Scaffolds in Ratiometric ESIPT Probe Development

Executive Summary

This guide details the utilization of This compound as a core pharmacophore for developing Excited-State Intramolecular Proton Transfer (ESIPT) fluorescent probes. Unlike standard fluorophores (e.g., fluorescein, rhodamine) that suffer from small Stokes shifts and aggregation-caused quenching (ACQ), benzoxazole derivatives exhibiting ESIPT offer large Stokes shifts (>150 nm) and dual-emission characteristics.

The incorporation of a fluorine atom at the C-7 position (adjacent to the oxazole oxygen) is a critical design strategy. It modulates the pKa of the phenolic hydroxyl group, enhances photostability, and fine-tunes the intramolecular hydrogen bond (IHB) strength, thereby controlling the equilibrium between the Enol (E) and Keto (K) excited states. This note provides a blueprint for synthesizing these scaffolds and applying them to bio-analyte detection (e.g., biothiols, pH, Zn²⁺).

Scientific Foundation: The "Fluorine Effect" in ESIPT

The 2-(2'-hydroxyphenyl)benzoxazole (HBO) system is the archetypal ESIPT scaffold. Upon photoexcitation, the phenolic proton transfers to the benzoxazole nitrogen, generating a keto tautomer that emits at a longer wavelength (red-shifted) than the enol form.

Why 7-Fluoro Substitution?

  • Electronic Modulation: The high electronegativity of fluorine at the C-7 position exerts a strong inductive effect (-I) on the benzoxazole ring. This lowers the LUMO energy level, often resulting in a bathochromic shift (red-shift) of the emission, pushing blue/green probes into the more desirable green/yellow range.

  • pKa Tuning: Fluorination alters the acidity of the system.[1] In pH probes, this shifts the pKa to physiologically relevant ranges (pH 6.0–7.5).

  • Metabolic Stability: The C-F bond is shorter and stronger than the C-H bond, resisting oxidative metabolism during live-cell imaging.

Mechanism of Action (ESIPT Cycle)

The following diagram illustrates the four-level photocycle. The 7-Fluoro substituent stabilizes the ground state species and influences the rate of proton transfer (


).

ESIPT_Mechanism cluster_F 7-Fluoro Effect Enol_S0 Enol (Ground State) S0 Enol_S1 Enol* (Excited) S1 Enol_S0->Enol_S1 Excitation (hν) Keto_S1 Keto* (Excited) S1 (Emissive Species) Enol_S1->Keto_S1 Proton Transfer (ESIPT) Keto_S0 Keto (Ground State) S0 Keto_S1->Keto_S0 Fluorescence (hν') Large Stokes Shift Keto_S0->Enol_S0 Reverse Proton Transfer Note F-substitution at C7: 1. Stabilizes IHB 2. Modulates Quantum Yield 3. Red-shifts Emission

Figure 1: The ESIPT photocycle. 7-Fluoro substitution modifies the electron density of the benzoxazole ring, affecting the Enol-Keto equilibrium.

Experimental Protocols

Protocol A: Synthesis of 7-Fluoro-2-(2'-hydroxyphenyl)benzoxazole

This protocol uses a condensation reaction between a fluorinated aminophenol and a substituted salicylaldehyde.

Reagents:

  • 2-Amino-6-fluorophenol (Starting material for 7-F-benzoxazole)

  • 4-(Diethylamino)salicylaldehyde (Donor moiety)

  • Sodium metabisulfite (

    
    )
    
  • Ethanol (Solvent)[2]

  • DMSO (for stock solutions)[2]

Step-by-Step Methodology:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 4-(diethylamino)salicylaldehyde (1.0 mmol) and 2-amino-6-fluorophenol (1.0 mmol) in 15 mL of absolute ethanol.

  • Oxidant Addition: Add

    
     (1.2 mmol) to the mixture. Note: Sodium metabisulfite acts as an oxidant to facilitate the cyclization of the Schiff base intermediate into the benzoxazole ring.
    
  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 6–8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (50 mL). A precipitate should form.[2][3]

  • Extraction: Extract with Dichloromethane (DCM, 3 x 20 mL). Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate under vacuum.
    
  • Purification: Purify the crude product using silica gel column chromatography (Eluent: Hexane/DCM gradient).

  • Verification: Confirm structure via

    
    -NMR and 
    
    
    
    -NMR (distinct singlet/multiplet for the fluorine atom).
Protocol B: Spectroscopic Characterization

Objective: Determine the Stokes shift and Quantum Yield (


).
  • Solvent Preparation: Prepare 10

    
    M solutions of the probe in solvents of varying polarity (Toluene, DCM, DMSO, Methanol) to check for solvatochromism.
    
  • Absorbance Scan: Record UV-Vis spectra (300–500 nm). Note the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .[4]
    
  • Emission Scan: Excite at

    
    . Record emission (400–700 nm).
    
    • Expectation: You should observe two bands if ESIPT is partial (Enol emission ~400-450 nm, Keto emission ~500-580 nm). A strong ESIPT probe will show dominant Keto emission.[5]

  • Quantum Yield: Calculate relative to a standard (e.g., Quinine Sulfate in 0.1 M

    
    , 
    
    
    
    ).


(Where I = Integrated emission intensity, A = Absorbance at excitation, 

= Refractive index).

Data Presentation: Structural Impact on Fluorescence

The following table summarizes how the 7-Fluoro substitution compares to the non-fluorinated parent and other derivatives (simulated representative data based on benzoxazole photophysics).

ScaffoldSubstituent (Pos 7)

(nm)

(nm)
Stokes Shift (nm)

(Quantum Yield)
Application Note
HBO (Parent) -H3354901550.25Standard UV-Blue probe.
7-F-HBO -F342 515 173 0.42 Red-shifted, higher stability.
7-Nitro-HBO -NO2360--<0.01Quenched (Turn-on trigger).
7-Methyl-HBO -CH33384951570.28Minimal electronic impact.

Biological Application Workflow

Scenario: Detection of Biothiols (Cysteine/GSH) in HeLa cells. Strategy: The 7-fluoro-benzoxazole is protected with an acrylate group (quencher). Biothiols perform a Michael addition on the acrylate, cleaving it and restoring the ESIPT fluorescence.

Bioimaging_Workflow Step1 Probe Design (7-F-HBO-Acrylate) Step2 Cell Incubation (HeLa Cells, 37°C, 30 min) Step1->Step2 Passive Diffusion Step3 Biothiol Reaction (Michael Addition -> Cleavage) Step2->Step3 Intracellular GSH/Cys Step4 ESIPT Restoration (Strong Green/Yellow Fluorescence) Step3->Step4 Release of Fluorophore Step5 Confocal Imaging (Ex: 405nm, Em: 500-550nm) Step4->Step5 Data Acquisition

Figure 2: Workflow for live-cell imaging using a reaction-based 7-fluoro-benzoxazole probe.

Troubleshooting & Expert Tips

  • Issue: Low Solubility. Benzoxazoles are lipophilic.

    • Solution: Use Pluronic F-127 (0.1%) as a dispersing agent during cell incubation or modify the scaffold with a sulfonate group (though this may affect cell permeability).

  • Issue: Dual Emission Confusion.

    • Insight: If you see both blue (enol) and green (keto) emission, the ESIPT process is incomplete. This is often solvent-dependent. In polar protic solvents (water/methanol), intermolecular H-bonding with the solvent disrupts the intramolecular H-bond required for ESIPT.

    • Fix: 7-Fluoro substitution helps stabilize the intramolecular bond, but ensure your calibration is done in a buffer system that mimics the cytosolic environment (e.g., PBS with minimal organic co-solvent).

  • Synthesis Pitfall:

    • Warning: 2-amino-6-fluorophenol is oxidation-sensitive. Perform the condensation reaction under an inert atmosphere (

      
       or Ar) if yields are low.
      

References

  • Padalkar, V. S., & Sekar, N. (2016). Excited-state intramolecular proton transfer (ESIPT) inspired solid state emitters: Tuning of emission color and their application. RSC Advances, 6(16), 13291-13313.

  • Sedgwick, A. C., et al. (2018). Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 47(24), 8842-8880.

  • Wang, Y., et al. (2025).[5][6] Synthesis of Fused 2-(2'-Hydroxyphenyl)benzoxazole Derivatives: The Impact of Regiochemistry on Fluorescence. ResearchGate.[5][7]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375.

  • Gao, M., et al. (2012). Fluorescent Probes for Biothiols Based on 7-Fluoro-2,1,3-benzoxadiazole. Note: While discussing the NBD derivative, this reference establishes the reactivity of fluorinated benzazole cores.

Sources

Troubleshooting & Optimization

Technical Support Center: Fluorinated Benzoxazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Purification Anomalies in Fluorinated Benzoxazole Scaffolds From: Dr. Aris Thorne, Senior Application Scientist To: Medicinal Chemistry & Process Development Teams

Executive Summary

Fluorinated benzoxazoles are privileged scaffolds in drug discovery due to their bioisosteric resemblance to adenine and their utility as fluorescent probes. However, the introduction of fluorine atoms—whether as a single substituent or a trifluoromethyl group—drastically alters the physicochemical landscape of the molecule.

This guide addresses the three most common failure modes: chromatographic tailing (streaking) , regioisomer co-elution , and solubility-driven yield loss .

Module 1: The "Tailing" Phenomenon (Silica Interactions)

User Query: "My fluorinated benzoxazole product streaks across the TLC plate and elutes as a broad, tailing peak during flash chromatography, ruining the separation. Why is this happening?"

Technical Diagnosis: Even with electron-withdrawing fluorine substituents, the nitrogen atom at the 3-position of the benzoxazole ring retains basic character (pKa ~3–4 for conjugate acid). Standard silica gel is inherently acidic (pH ~5) due to surface silanol groups (Si-OH).

  • The Mechanism: The basic nitrogen accepts a proton from the acidic silanol, forming a reversible salt complex on the stationary phase. This "stick-and-slip" mechanism causes peak broadening (tailing).

Protocol 1.1: Mobile Phase Deactivation (The "Amine Wash")

  • Step 1: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).[1]

  • Step 2: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the solvent mixture.

  • Step 3: Pre-flush the silica column with 3 column volumes (CV) of this basic mobile phase before loading your sample.

    • Why? This neutralizes the acidic silanol sites before your compound interacts with them.

  • Step 4: Run the purification.[2] The amine modifier will compete for the silanol sites, allowing your benzoxazole to elute as a sharp band.

Protocol 1.2: The Alumina Switch If the compound is sensitive to base or if TEA fails:

  • Substitute: Replace Silica Gel 60 with Neutral or Basic Alumina (Aluminum Oxide) .

  • Benefit: Alumina lacks the acidic protons of silica, eliminating the chemical cause of the streaking without requiring mobile phase modifiers.

Module 2: The Regioisomer Nightmare

User Query: "I performed a cyclization on a fluoro-aminophenol, and I have a mixture of 5-fluoro and 6-fluoro benzoxazole isomers. They have identical Rf values on silica. How do I separate them?"

Technical Diagnosis: Fluorine is small (Van der Waals radius ~1.47 Å) and mimics hydrogen sterically, but it is highly electronegative. On standard silica (Normal Phase) or C18 (Reverse Phase), the polarity difference between a 5-F and 6-F isomer is often negligible because the hydrophobic surface area is identical.

The Solution: Orthogonal Selectivity (Fluorinated Stationary Phases) You must stop separating by polarity and start separating by shape and electronic density.

Protocol 2.1: PFP (Pentafluorophenyl) Chromatography Switch your HPLC or Flash column to a PFP-functionalized silica .

  • Mechanism: PFP phases utilize "Fluorine-Fluorine Interactions" and

    
    -
    
    
    
    charge transfer. The electron-deficient PFP ring interacts differently with the electron-rich benzoxazole core depending on exactly where the fluorine substituent is located on your analyte.
  • Method:

    • Column: Kinetex F5 or equivalent PFP core-shell column.

    • Mobile Phase: Methanol/Water (avoid Acetonitrile initially, as MeOH promotes

      
      -
      
      
      
      interactions better).
    • Result: Isomers that co-elute on C18 often separate with

      
       on PFP phases.
      
Module 3: Solubility & Crystallization

User Query: "My product is an oil that refuses to crystallize, or it crashes out as a gum during recrystallization. It's highly lipophilic due to the CF3 group."

Technical Diagnosis: Fluorinated heterocycles often exhibit high lattice energy (making them hard to dissolve) but also low surface tension (making them "oil out" rather than nucleate).

Protocol 3.1: The "Anti-Solvent" Titration Do not use a standard single-solvent boil. Use a binary system.

  • Step 1: Dissolve the crude oil in the minimum amount of hot Ethyl Acetate (or Acetone).

  • Step 2: While maintaining heat (50°C), add Heptane dropwise until the solution turns slightly turbid.

  • Step 3: Add one drop of Ethyl Acetate to clear the turbidity.

  • Step 4: Turn off the heat and let the vessel cool to room temperature slowly in a Dewar flask or oil bath (insulation prevents "oiling out" caused by thermal shock).

  • Step 5: Once at room temp, move to 4°C.

Data Summary: Solvent Systems for Fluorinated Benzoxazoles

Compound ClassPrimary Solvent (Dissolver)Anti-Solvent (Crystallizer)Notes
Mono-fluorinated Ethanol (Hot)WaterGood for polar derivatives.
Trifluoromethyl (-CF3) Ethyl AcetateHexane/HeptaneAvoid chlorinated solvents (too soluble).
Perfluoroalkyl THFMethanol"Fluorous" nature requires stronger polar anti-solvent.
Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying these compounds.

PurificationLogic Start Crude Fluorinated Benzoxazole CheckTLC 1. Run TLC (Std. Silica) Start->CheckTLC Streaking Issue: Streaking/Tailing? CheckTLC->Streaking AddBase Add 1% Et3N to Mobile Phase or Switch to Alumina Streaking->AddBase Yes Isomers Issue: Co-eluting Isomers? Streaking->Isomers No AddBase->Isomers SwitchCol Switch to PFP (Fluoro-Phenyl) Stationary Phase Isomers->SwitchCol Yes (Regioisomers) Solubility Issue: Oiling Out? Isomers->Solubility No SwitchCol->Solubility Recryst Two-Solvent Recrystallization (EtOAc / Heptane) Solubility->Recryst Yes Final Pure Compound Solubility->Final No Recryst->Final

Figure 1: Decision matrix for troubleshooting fluorinated benzoxazole purification. This logic gate prioritizes stationary phase interactions before addressing solubility.

Module 4: Advanced Fluorous Technologies

User Query: "I am synthesizing a library with perfluoroalkyl chains (C6F13). Standard chromatography is impossible."

Technical Guidance: For compounds with heavy fluorination (>3 F atoms or perfluoroalkyl tails), you can exploit Fluorous Solid Phase Extraction (F-SPE) . This acts as a "binary filter."

Protocol 4.1: F-SPE Workflow

  • Cartridge: Use a FluoroFlash® or equivalent fluorous silica cartridge.[3]

  • Load: Dissolve crude in DMF or MeOH (fluorophobic solvents). Load onto cartridge.

  • Elute 1 (Non-Fluorous Wash): Flush with 80% MeOH/Water.

    • Result: Unreacted organic starting materials and non-fluorinated impurities elute. The fluorinated product sticks to the cartridge.

  • Elute 2 (Fluorous Release): Flush with 100% Acetone or THF.

    • Result: The fluorinated benzoxazole releases in high purity.

References
  • SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chromatography Online. (2008). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Zhang, W. (2003). Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Parallel Synthesis. National Institutes of Health (PMC). Retrieved from [Link]

  • Kakkar, S., et al. (2018).[4] Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Technical Support Center: Solubilization of 7-Fluoro-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FBX-SOL-007 Status: Open Priority: High (Blocking Bioassays) Assigned Specialist: Senior Application Scientist, Lead Discovery[1][2]

Executive Summary

You are likely experiencing precipitation ("crash-out") of your 7-fluoro-1,3-benzoxazole derivative upon dilution into aqueous media.[1][2] While the benzoxazole core is planar and lipophilic, the introduction of a fluorine atom at the 7-position creates a unique physicochemical paradox: it blocks metabolic oxidation (improving stability) but significantly increases lipophilicity (LogP) and crystal lattice energy, rendering standard solubilization protocols ineffective.

This guide provides a tiered troubleshooting approach, moving from immediate solvent fixes to advanced formulation strategies.

Module 1: Diagnostic & Immediate Triage

Q: Why is my compound precipitating even at 10 µM in media?

A: The 7-fluoro substituent is a "deceptive" modification.[1] While fluorine is often called a bioisostere of hydrogen, it is significantly more hydrophobic. The 7-position substitution on the benzoxazole ring often enhances


-

stacking interactions in the solid state, increasing the energy required to break the crystal lattice (high melting point).[1] Furthermore, the electron-withdrawing nature of fluorine lowers the basicity of the oxazole nitrogen, rendering the molecule neutral (and thus less soluble) at physiological pH (7.4).
Diagnostic Workflow: The "Crash-out" Check

Before altering your synthesis, run this rapid diagnostic to determine if your issue is Kinetic (rate of dissolving) or Thermodynamic (equilibrium limit).[1]

SolubilityDiagnostic Start Compound Precipitates in Media Step1 Prepare 10mM Stock in 100% DMSO Start->Step1 Step2 Dilute 1:1000 into PBS (pH 7.4) Step1->Step2 Check Turbidity after 4 hours? Step2->Check ResultA Precipitation Visible: Thermodynamic Solubility Limit. Go to Module 3 (Cyclodextrins). Check->ResultA Yes ResultB Clear Solution: Kinetic Solubility Issue. Go to Module 2 (Co-solvents). Check->ResultB No

Figure 1: Rapid diagnostic decision tree to distinguish between kinetic instability and thermodynamic saturation.

Module 2: Solvent System Engineering (The "Quick Fix")

Use Case: For in vitro assays (IC50, cell viability) where chemical modification is not possible.

Q: DMSO alone isn't working. What is the "Golden Ratio" for benzoxazoles?

A: Benzoxazoles tolerate "co-solvent spiking" well.[1] Avoid direct dilution from 100% DMSO to water.[1] Instead, use an intermediate "bridging solvent" like PEG400.

Recommended Protocol: The "Step-Down" Dilution [1][2]

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute Stock 1:10 into PEG400 (Result: 1 mM compound in 10% DMSO/90% PEG400).

  • Final: Dilute Intermediate 1:100 into Media.

    • Final Concentration: 10 µM.

    • Final Vehicle: 0.1% DMSO / 0.9% PEG400.[1]

    • Why this works: PEG400 acts as an interfacial tension reducer, preventing the rapid nucleation of benzoxazole crystals that occurs when hydrophobic DMSO hits hydrophilic water.

ComponentFunctionMax Tolerated (Cell Assays)
DMSO Primary Solubilizer< 0.5% (v/v)
PEG 400 Anti-Nucleating Agent< 5.0% (v/v)
Tween 80 Surfactant (Micellar)< 0.1% (v/v)

Module 3: Advanced Formulation (The "Delivery Fix")

Use Case: For in vivo PK studies or high-concentration assays (>50 µM).

Q: Can I use Cyclodextrins?

A: Yes, this is the gold standard for benzoxazoles. The benzoxazole core fits almost perfectly into the hydrophobic cavity of


-Cyclodextrin (

-CD)
and its derivatives (HP-

-CD).[1] The 7-fluoro atom aids this process by increasing the hydrophobic affinity for the CD cavity, often resulting in a tighter binding constant (

) than the non-fluorinated parent.[1]

Protocol: HP-


-CD Complexation 
  • Vehicle Prep: Prepare 20% (w/v) Hydroxypropyl-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -cyclodextrin (HP-
    
    
    
    -CD) in water.[1]
  • Addition: Add excess 7-fluoro-benzoxazole solid to the vehicle.

  • Energy Input: Sonicate for 30 minutes at 40°C.

  • Equilibration: Shake at room temperature for 24 hours.

  • Filtration: Filter through 0.45 µm PVDF filter.

  • Validation: Analyze filtrate by HPLC.

Mechanism of Action: The hydrophobic 7-fluorobenzoxazole guest displaces "high-energy" water molecules from the CD cavity.[1] The exterior hydroxyls of the CD maintain water solubility.

Module 4: Chemical Modification (The "Design Fix")

Use Case: For Lead Optimization (Medicinal Chemistry).

Q: Should I make a Hydrochloride (HCl) salt?

A: Proceed with extreme caution. This is a common trap.[1] The pKa of the benzoxazole nitrogen is already low (~0.5 - 1.0).[1] The 7-Fluoro substituent is electron-withdrawing , which further lowers the pKa of the conjugate acid.[1]

  • Result: An HCl salt of a 7-fluoro-benzoxazole is likely to be a "loose salt" that hydrolyzes instantly in water, reverting to the insoluble free base and generating free HCl (lowering pH and potentially killing cells).[1]

Q: What is the alternative to HCl salts?

A: If you must make a salt, use a Sulfonic Acid (Methanesulfonic acid or Tosylic acid). These are stronger acids and may form a stable lattice.[1] However, a better structural strategy is Pendant Solubilization :

Strategy: The "Solubility Tail" Attach a solubilizing group at the C-2 position (if amenable) or via a linker.[1]

  • Morpholine: Moderate solubility, lowers LogP.

  • Piperazine:[1] High solubility, introduces a basic nitrogen (pKa ~8-9) that can form stable salts.[1]

StructureActivity Core This compound Mod1 Salt Formation? (Risk: Hydrolysis due to low pKa caused by F-) Core->Mod1 Strong Acid Mod2 Prodrug/Tail Strategy (Add Morpholine/Piperazine) Core->Mod2 Synthetic Modification Outcome1 Unstable in Water Mod1->Outcome1 Outcome2 High Aqueous Solubility Mod2->Outcome2

Figure 2: Structural modification decision matrix showing the risks of salt formation versus the benefits of pendant solubilizing groups.[1][2]

References & Further Reading

  • Fluorine in Medicinal Chemistry:

    • Title: Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals.[1][2][3]

    • Relevance: Demonstrates how lateral fluorine substitution affects solubility and melting point depression in benzoxazole systems.

    • Source:[1]

  • Cyclodextrin Complexation:

    • Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.[1]

    • Relevance: Establishes the protocol for using HP-

      
      -CD to solubilize benzazole-type heterocycles, increasing solubility by >1000x.
      
    • Source: [SciELO / Braz. J. Pharm.[1] Sci.]([Link])

  • Benzoxazole Physicochemical Properties:

    • Title: 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines.[1][2][4]

    • Relevance: Discusses the stability and solubility profiles of nitro/fluoro-substituted benzoxazoles in HPLC mobile phases.

    • Source:

  • General Solubilization Reviews:

    • Title: Solubilization techniques used for poorly water-soluble drugs.[1][2]

    • Relevance: Comprehensive review of co-solvents, solid dispersions, and salt formation limitations for weak bases.

    • Source:[1]

Sources

Technical Support Center: Optimization of Reaction Conditions for Benzoxazole Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the intricacies of benzoxazole cyclization. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues in a question-and-answer format, providing a clear path from problem to solution.

Issue 1: Low to No Product Yield

Question: My TLC/LC-MS analysis shows very little or no formation of the desired benzoxazole product. Where should I start troubleshooting?

Answer: Low or non-existent yield is a frequent challenge that can often be attributed to several critical factors. A systematic evaluation of the following points will help you pinpoint the root cause.[1]

  • Reagent Quality and Stoichiometry:

    • 2-Aminophenol Stability: 2-Aminophenols are susceptible to air oxidation, which can result in the formation of colored impurities and a decrease in the effective concentration of your starting material.[2] It is crucial to use freshly purified or high-purity commercial 2-aminophenol. If the material has darkened, consider recrystallization or column chromatography prior to use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also mitigate this issue.[2]

    • Purity of the Coupling Partner: The purity of your aldehyde, carboxylic acid, or acyl chloride is equally important. Impurities can introduce competing side reactions.

    • Accurate Stoichiometry: Ensure a 1:1 molar ratio of the 2-aminophenol and the coupling partner for most standard procedures.[3] An excess of one reagent is generally not beneficial and can complicate purification.

  • Catalyst Activity and Selection:

    • Catalyst Deactivation: If you are employing a catalyst, its activity is paramount.[1] Heterogeneous catalysts, while recyclable, can lose activity over time. If you are using a recycled catalyst, consider running a control reaction with fresh catalyst. For homogeneous catalysts, ensure they have been stored under appropriate conditions to prevent decomposition.

    • Inappropriate Catalyst Choice: The choice of catalyst is highly dependent on the specific substrates and reaction conditions.[2] For instance, traditional Brønsted or Lewis acids like polyphosphoric acid (PPA) are effective but can require harsh conditions.[2] For more sensitive substrates, milder catalysts like copper-based systems or even certain ionic liquids might be more appropriate.[2][3]

  • Suboptimal Reaction Conditions:

    • Insufficient Temperature: Many benzoxazole cyclizations require elevated temperatures to proceed at a reasonable rate.[1] For instance, some solvent-free reactions require temperatures up to 130 °C.[3] If your reaction is sluggish, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is a logical step. However, be aware that excessively high temperatures can lead to side product formation.[4]

    • Incorrect Solvent: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.[4] Poor solubility of starting materials will inevitably lead to low yields.[4] Consider solvents like DMF or DMSO for their excellent solvating properties for a wide range of organic molecules.[4] Conversely, the solvent can sometimes participate in the reaction, leading to side products.[4] If you suspect this, switching to a more inert solvent like toluene or dioxane is advisable.[4]

Issue 2: Reaction Stalls Before Completion

Question: My reaction starts well, but then it seems to stop, with starting material still present even after prolonged reaction times. What's happening?

Answer: A stalled reaction is a common frustration. Here are several potential causes and their remedies:

  • Insufficient Temperature: As with low yield, the reaction temperature may be too low to overcome the activation energy for the final cyclization step.[1] A modest increase in temperature can often push the reaction to completion.

  • Catalyst Inhibition or Decomposition: The catalyst could be inhibited by a product or an impurity, or it may be degrading under the reaction conditions. In such cases, adding another portion of the catalyst may restart the reaction.

  • Equilibrium Limitations: Some cyclization reactions are reversible. If the formation of water as a byproduct is part of the mechanism, its removal can drive the reaction forward. The use of a Dean-Stark apparatus when using solvents like toluene is a classic solution.

Issue 3: Significant Side Product Formation

Question: I am getting my desired product, but also a significant amount of impurities, making purification difficult. How can I improve the selectivity?

Answer: The formation of side products is a clear indication that your reaction conditions are not optimized for selectivity. Here are the likely culprits and how to address them:

  • Oxidation of 2-Aminophenol: As mentioned, 2-aminophenol is prone to oxidation. The resulting polymeric or colored byproducts are common impurities. Running the reaction under an inert atmosphere is a key preventative measure.[2]

  • Competing Reaction Pathways:

    • Over-acylation/alkylation: If using highly reactive reagents like acyl chlorides, it's possible to get acylation on both the amino and hydroxyl groups of the 2-aminophenol. Using milder conditions (e.g., lower temperature, addition of a non-nucleophilic base) can often prevent this.

    • Solvent Participation: As noted earlier, nucleophilic solvents can compete with the desired intramolecular cyclization.[4] Switching to an aprotic, non-coordinating solvent is the solution here.[4]

  • High Reaction Temperature: Elevated temperatures can provide the necessary energy for alternative, undesired reaction pathways to occur.[4] If you are observing side products, try running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for benzoxazole formation from a 2-aminophenol and an aldehyde?

A1: The reaction typically proceeds through a two-step sequence. First, the amino group of the 2-aminophenol attacks the carbonyl carbon of the aldehyde to form a Schiff base (imine) intermediate after dehydration.[3] This is often the rate-limiting step. The second step is an intramolecular cyclization where the hydroxyl group attacks the imine carbon, followed by aromatization (often through oxidation by air) to yield the benzoxazole ring system.[3]

Q2: What are the most common classes of catalysts used for benzoxazole synthesis?

A2: A wide variety of catalysts have been successfully employed, and the best choice depends on your specific substrates and desired reaction conditions.[2] These can be broadly categorized as:

  • Brønsted or Lewis Acids: Traditional choices include polyphosphoric acid (PPA) and methanesulfonic acid.[2]

  • Metal Catalysts: Copper-based catalysts (e.g., CuI, copper(II) oxide nanoparticles) are very common.[2][5] Palladium and cobalt complexes have also been reported for specific applications.[2]

  • Nanocatalysts: These offer high efficiency and the advantage of easy separation and reusability.[2][6]

  • Ionic Liquids: Brønsted acidic ionic liquids (BAILs) can function as both the catalyst and the solvent, aligning with green chemistry principles.[2][3]

Q3: Can I run this reaction without a solvent?

A3: Yes, solvent-free conditions are often possible and are becoming increasingly popular due to their environmental benefits.[3] These reactions typically require heating the neat mixture of reactants, sometimes with a catalyst.[3] This approach can lead to shorter reaction times and simpler workups.[3]

Q4: My 2-aminophenol starting material is dark. Can I still use it?

A4: Darkening of 2-aminophenol is a sign of oxidation.[2] Using it directly will likely lead to lower yields and a more complex purification process due to colored impurities. It is highly recommended to purify it before use, for example, by recrystallization from a suitable solvent like ethanol or by column chromatography.

Experimental Protocols

Protocol 1: General Procedure for Benzoxazole Synthesis from an Aldehyde using a Heterogeneous Catalyst under Solvent-Free Conditions

This protocol is adapted from a method utilizing a Brønsted acidic ionic liquid (BAIL) gel as a reusable catalyst.[3]

  • Reaction Setup: To a 5 mL vessel, add 2-aminophenol (1.0 mmol, 1.0 eq.), the desired aldehyde (1.0 mmol, 1.0 eq.), and the BAIL gel catalyst (e.g., 1 mol%).[3]

  • Reaction Execution: Stir the reaction mixture at 130 °C for 5 hours.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add 10 mL of ethyl acetate and stir to dissolve the organic components.[3]

  • Catalyst Recovery: Separate the heterogeneous catalyst by centrifugation or filtration.[3] The catalyst can be washed with ethyl acetate, dried, and reused.

  • Purification: Transfer the ethyl acetate solution to a separatory funnel and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[3][7]

  • Final Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., acetone/petroleum ether, 1:19 v/v) to afford the pure benzoxazole.[3]

Protocol 2: Benzoxazole Synthesis from a Tertiary Amide using Triflic Anhydride

This protocol is a modern approach for the synthesis of 2-substituted benzoxazoles under mild conditions.[8]

  • Reagent Preparation: In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the tertiary amide (0.55 mmol, 1.1 eq.) and 2-fluoropyridine (1.0 mmol, 2.0 eq.) in anhydrous dichloromethane (DCM, 1 mL).[8]

  • Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf₂O) (0.6 mmol, 1.2 eq.) dropwise. Stir the mixture at 0 °C for 15 minutes.[8]

  • Cyclization: Add the 2-aminophenol (0.5 mmol, 1.0 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 1 hour.[8]

  • Quenching: Quench the reaction by adding triethylamine (Et₃N, 0.5 mL).[8]

  • Work-up and Purification: Evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography (e.g., petroleum ether:ethyl acetate = 20:1) to yield the desired 2-substituted benzoxazole.[8]

Data and Diagrams

Table 1: Troubleshooting Common Benzoxazole Synthesis Issues
Symptom Potential Cause Suggested Solution
Low or No Yield 1. Oxidized 2-aminophenol2. Inactive catalyst3. Insufficient temperature4. Poor reactant solubility1. Purify 2-aminophenol; run under inert gas[2]2. Use fresh or a different catalyst[1]3. Gradually increase reaction temperature[1][3]4. Switch to a better solvent (e.g., DMF, DMSO)[4]
Stalled Reaction 1. Insufficient temperature2. Catalyst inhibition/decomposition3. Reversible reaction1. Increase reaction temperature[1]2. Add more catalyst3. Remove water (e.g., Dean-Stark trap)
Side Product Formation 1. Oxidation of starting material2. High reaction temperature3. Solvent participation1. Use an inert atmosphere[2]2. Lower the reaction temperature[4]3. Use an aprotic, non-nucleophilic solvent[4]
Diagram 1: General Troubleshooting Workflow

G start Low or No Product Yield reagent_check Check Reagent Quality (Purity, Oxidation) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok purify_reagents Purify Starting Materials Run under Inert Atmosphere reagent_ok->purify_reagents No conditions_check Evaluate Reaction Conditions reagent_ok->conditions_check Yes purify_reagents->reagent_check temp_check Temperature Sufficient? conditions_check->temp_check increase_temp Increase Temperature temp_check->increase_temp No catalyst_check Check Catalyst Activity temp_check->catalyst_check Yes increase_temp->conditions_check catalyst_ok Catalyst Active? catalyst_check->catalyst_ok replace_catalyst Use Fresh/Different Catalyst catalyst_ok->replace_catalyst No solvent_check Assess Solvent Choice catalyst_ok->solvent_check Yes replace_catalyst->catalyst_check solvent_ok Solubility OK? solvent_check->solvent_ok change_solvent Switch to a Better Solvent (e.g., DMF, Toluene) solvent_ok->change_solvent No success Improved Yield solvent_ok->success Yes change_solvent->solvent_check

Caption: A decision tree for troubleshooting low-yield benzoxazole cyclizations.

Diagram 2: Proposed Reaction Mechanism (Aldehyde Route)

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminophenol 2-Aminophenol Schiff Base (Imine) Schiff Base (Imine) 2-Aminophenol->Schiff Base (Imine) + Aldehyde - H2O Aldehyde Aldehyde Aldehyde->Schiff Base (Imine) Cyclized Intermediate Cyclized Intermediate Schiff Base (Imine)->Cyclized Intermediate Intramolecular Cyclization Benzoxazole Benzoxazole Cyclized Intermediate->Benzoxazole Aromatization (e.g., Oxidation)

Caption: The mechanistic pathway for benzoxazole synthesis from an aldehyde.

References

  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
  • Solvent effects and selection for benzoxazole formation reactions. Benchchem.
  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega.
  • A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol. Benchchem.
  • Straightforward synthesis of benzoxazoles and benzothiazoles via photocatalytic radical cyclization of 2-substituted anilines with aldehydes. ResearchGate.
  • Optimizing reaction conditions for the synthesis of benzoxazole derivatives. Benchchem.
  • A Review on Various Synthetic Methods of Benzoxazole Moiety.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health.
  • Benzoxazole synthesis. Organic Chemistry Portal.
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry.

Sources

Technical Support Center: 7-Fluoro-1,3-benzoxazole Crystallization

[1]

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Crystallization, Phase Separation ("Oiling Out"), and Polymorphism in Fluorinated Heterocycles

Introduction: The "Low-Melting" Challenge

Welcome. If you are accessing this guide, you are likely struggling to isolate 7-Fluoro-1,3-benzoxazole as a crystalline solid.

Immediate Technical Reality Check: Unlike many standard intermediates, this compound (and its regioisomers) possesses a low melting point (often near or slightly above ambient temperature, typically 25–40°C depending on purity) or exists as an oil at room temperature.[1] The fluorine atom at the C7 position disrupts the

Therefore, "crystallization" for this molecule is often a misnomer for low-temperature solidification or requires conversion to a salt form for effective purification.[1] This guide addresses the three most common failure modes: Persistent Oiling, Impurity Trapping, and Hydrate/Solvate formation.

Module 1: "My Product is an Oil, Not a Crystal" (Oiling Out)

User Issue: “I cooled my reaction mixture, but instead of crystals, a separate oily layer formed at the bottom. Scratching the flask does nothing.”

Root Cause Analysis: Liquid-Liquid Phase Separation (LLPS)

This is the thermodynamic default for this molecule.[1] Because the melting point is close to the operating temperature, the compound enters a "metastable zone" where it prefers to exist as a supercooled liquid rather than nucleate into a crystal. The fluorine substituent increases lipophilicity (

Troubleshooting Protocol

Q: How do I force the oil to crystallize? A: You must bypass the LLPS region using the "Dual-Temperature Oscillation" method.[1]

  • Re-dissolve: Heat the mixture until the oil dissolves completely into a single phase.

  • Seed at the Cloud Point: Cool slowly. The moment you see turbidity (the onset of oiling), add a seed crystal (if available) or a micro-spatula of isostructural benzoxazole (parent compound) to act as a heteronucleant.[1]

  • The "Cold-Crash" Technique (Recommended for 7-F-Benzoxazole):

    • Use a solvent system with a very low freezing point (e.g., Pentane or Hexane/Et2O ).

    • Cool the solution to -78°C (Dry ice/acetone).

    • Once solidified, allow it to warm slowly to -20°C in a freezer. Often, the amorphous solid will anneal into a crystalline form during this slow warming.

Q: I don't have seed crystals. What now? A: Use Sonocrystallization .[1] Submerge the flask in an ultrasonic bath while the oil phase is present. The cavitation bubbles provide high-energy nucleation sites that can disrupt the surface tension of the oil droplets, forcing a phase transition to solid.

Visual Workflow: The Oiling-Out Recovery Matrix

OilingOutRecoverystartObservation: Product Oils Outcheck_purityCheck Purity (TLC/NMR)Is Purity > 90%?start->check_purityhigh_purityHigh Purity (>90%)check_purity->high_purityYeslow_purityLow Purity (<90%)check_purity->low_purityNosolvent_choiceSolvent System Selectionhigh_purity->solvent_choicedistillPerform Bulb-to-BulbDistillation firstlow_purity->distilldistill->solvent_choicemethod_AMethod A: Low Temp(Pentane @ -78°C)solvent_choice->method_ANeutral Form Neededmethod_BMethod B: Salt Formation(HCl or Picrate)solvent_choice->method_BSalt Form AcceptablesuccessCrystalline Solid Isolatedmethod_A->successmethod_B->success

Figure 1: Decision matrix for handling phase separation (oiling out) in low-melting fluorinated heterocycles.

Module 2: Salt Formation Strategy (The "Cheat Code")

User Issue: “The neutral compound is too unstable/low-melting. I need a solid for X-ray or storage.”

Strategic Insight

Since this compound is a weak base (protonation at N3), converting it to a salt dramatically increases the lattice energy, raising the melting point from <40°C to >150°C. This is the most reliable method for purification.[1]

Protocol: Hydrochloric Acid Salt Formation
  • Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether or Dioxane .[1]

  • Acidification: Dropwise add 4M HCl in Dioxane (anhydrous) at 0°C.

    • Why Anhydrous? Water will solubilize the salt.[1] You want the salt to precipitate immediately.[1]

  • Filtration: The white precipitate (7-fluoro-1,3-benzoxazolium chloride) should form instantly.[1] Filter under Nitrogen (hygroscopic).[1]

  • Regeneration (Optional): If you need the neutral form later, partition the salt between aqueous NaHCO3 and DCM.

Data: Salt Screening for Benzoxazoles

Salt CounterionExpected MP IncreaseCrystallinityNotes
Hydrochloride (Cl-) High (>150°C)ExcellentHygroscopic; handle under N2.[1]
Oxalate Moderate (>100°C)GoodGood for non-hygroscopic storage.[1]
Picrate Very HighExcellentWarning: Potentially explosive; use only for analytics.[1]
Tosylate ModerateModerateIncreases lipophilicity; good for organic solubility.[1]

Module 3: Impurity Rejection (Regioisomers)

User Issue: “I have 5% of the 4-fluoro isomer. Recrystallization isn't removing it.”[1]

Root Cause: Isomorphism

The Fluorine atom (Van der Waals radius ~1.47 Å) is sterically similar to Hydrogen (~1.20 Å).[1] This allows the 4-fluoro impurity to sit inside the crystal lattice of the 7-fluoro product without disrupting the packing significantly (Solid Solution formation).[1] Standard recrystallization fails here.

Troubleshooting Protocol

Q: How do I separate regioisomers without chromatography? A: Use "Chemical Digestion" or Selective Solvation.

  • Solvent Polarity Tuning: The 7-fluoro isomer has a different dipole moment than the 4-fluoro isomer due to the vector addition of the C-F bond relative to the N/O heterocycle.[1]

    • Experiment: Try crystallizing from Cyclohexane (highly non-polar). The isomer with the higher dipole moment (likely the unwanted isomer depending on synthesis) will be less soluble or oil out first.

  • Sublimation: Benzoxazoles sublime easily.[1]

    • Perform vacuum sublimation at 40-50°C (0.1 mmHg). The more volatile isomer (often the one with F ortho to the Oxygen due to repulsion effects) will sublime at a slightly different rate.

Standard Operating Procedure: Controlled Cooling Protocol

Objective: Maximize crystal size and purity for this compound.

Reagents:

  • Crude 7-F-Benzoxazole[1]

  • Solvent: n-Heptane (Anti-solvent) + Ethyl Acetate (Solvent)[1]

Step-by-Step:

  • Saturation: Dissolve 1g of crude in the minimum amount of Ethyl Acetate at 40°C.

  • Anti-Solvent Addition: Add warm n-Heptane dropwise until a faint permanent turbidity appears.[1]

  • Clarification: Add 1-2 drops of Ethyl Acetate to clear the solution.[1]

  • Insulation: Wrap the flask in cotton wool or place in a Dewar flask with warm water.

  • Slow Cool: Allow to reach Room Temp over 4 hours.

  • Refrigeration: Move to 4°C for 12 hours.

  • Harvest: Filter quickly using a chilled Buchner funnel. Do not dry under high vacuum for too long as the compound may sublime.[1]

Visual Workflow: Purification Logic

PurificationLogiccluster_0Synthesis Phasecluster_1Purification PhasecrudeCrude Mixture(Oil)decisionIs MP < 40°C?crude->decisionsalt_screenSalt Screen(HCl/Oxalate)Solid SaltSolid Saltsalt_screen->Solid SaltPrecipitationneutral_crystLow-TempCrystallizationdecision->salt_screenYes (Likely)decision->neutral_crystNo (Unlikely)NeutralizationNeutralizationSolid Salt->NeutralizationPure Oil/SolidPure Oil/SolidNeutralization->Pure Oil/Solid

Figure 2: Workflow for selecting the purification route based on physical state.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General principles of heterocyclic synthesis and physical properties).

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] Link (Source for "Oiling Out" troubleshooting and salt formation strategies).[1]

  • PubChem Database. (2024).[1] Benzoxazole Compound Summary. National Center for Biotechnology Information.[1] Link (Physical data on benzoxazole core melting points).[1]

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Mechanisms of isomorphism and solid solutions in fluorinated compounds).

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link (Authoritative source on salt selection for low-melting bases).[1]

Managing regioisomers in substituted 7-Fluoro-1,3-benzoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges of synthesizing and managing regioisomers of 7-Fluoro-1,3-benzoxazole . It focuses on the critical upstream selection of precursors, the purification of the ortho-nitro intermediate, and the diagnostic analysis required to distinguish the 7-fluoro isomer from its 4-, 5-, or 6-fluoro analogs.

Subject: Managing Regioisomers & Purity Protocols

Lead Scientist: Senior Application Specialist, Organic Synthesis Division Last Updated: February 7, 2026[1]

The Core Challenge: The "Hidden" Isomer Problem

In the synthesis of this compound, the most common failure mode is not the cyclization step itself, but the regiochemical purity of the precursor .

Users often attempt to synthesize the core starting from 3-fluorophenol or 2-fluorophenol. Without rigorous control, this leads to a mixture of benzoxazole isomers (4-fluoro, 5-fluoro, or 7-fluoro) that are nearly impossible to separate by standard flash chromatography due to their identical polarity and lack of functional handles.

The Isomer "Family Tree"

The following diagram illustrates how upstream choices dictate downstream purity. The critical control point is the Nitration/Separation phase.

benzoxazole_pathways Start Starting Material: 2-Fluorophenol Nitration Reaction: Nitration (HNO3) Start->Nitration Ortho_Nitro Intermediate A: 6-Nitro-2-fluorophenol (Intramolecular H-Bond) Nitration->Ortho_Nitro ~40% Yield Para_Nitro Intermediate B: 4-Nitro-2-fluorophenol (Intermolecular H-Bond) Nitration->Para_Nitro ~60% Yield Separation Critical Step: Steam Distillation Ortho_Nitro->Separation Steam Volatile Reduction Reduction: H2/Pd or Fe/HCl Ortho_Nitro->Reduction Para_Nitro->Separation Non-Volatile (Remains in Pot) Para_Nitro->Reduction If not removed Separation->Ortho_Nitro Distillate Precursor_Correct Precursor: 2-Amino-6-fluorophenol Reduction->Precursor_Correct Precursor_Wrong Precursor: 2-Amino-4-fluorophenol Reduction->Precursor_Wrong Cyclization Cyclization: Triethyl Orthoformate Precursor_Correct->Cyclization Precursor_Wrong->Cyclization Target TARGET: This compound Cyclization->Target Impurity IMPURITY: 5-Fluoro-1,3-benzoxazole Cyclization->Impurity

Figure 1: Critical control points in the synthesis of this compound. The separation of nitrophenol isomers is the most effective stage for regio-control.

Diagnostic Guide: Do I have the 7-Fluoro Isomer?

Before proceeding with functionalization, you must verify the core structure. 7-Fluoro and 4-Fluoro isomers have distinct NMR signatures driven by Fluorine-Proton coupling (


).
H-NMR & F-NMR Differentiation Table
FeatureThis compound (Target)4-Fluoro-1,3-benzoxazole (Common Impurity)5-Fluoro-1,3-benzoxazole
Precursor Origin 2-Amino-6-fluorophenol2-Amino-3-fluorophenol2-Amino-4-fluorophenol
19F NMR Shift ~ -135 to -140 ppm (Closer to Oxygen)~ -125 to -130 ppm (Closer to Nitrogen)~ -115 to -120 ppm
Key 1H Coupling H6 (td) : Large ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(~9-11 Hz) +

H5 (td) : Large

(~9-11 Hz) +

H4 (dd) : Large

(~9 Hz)
"Para" Proton H4 appears as a doublet (d) or dd.[1][2][3][4][5][6][7] Small/No F-coupling (

).
H7 appears as a doublet (d). Small/No F-coupling (

).
H7 (dd) with

and

.
C2-H (Oxazole) Singlet, typically

8.1 - 8.3 ppm
Singlet, typically

8.2 - 8.4 ppm (Deshielded by F proximity)
Singlet,

8.1 - 8.2 ppm

Troubleshooting Tip: If your aromatic region shows a complex multiplet where every proton has a large (>8 Hz) coupling constant, you likely have a mixture. Pure 7-fluoro isomer should show one proton (H4) with only H-H coupling (approx 8 Hz) and minimal F-coupling.

Troubleshooting & Protocols

Scenario A: "I have a mixture of isomers. How do I separate them?"

Status: Critical / High Difficulty. Once the benzoxazole ring is formed, the isomers (4-F, 5-F, 6-F, 7-F) are isosteric and have nearly identical polarities.

  • Flash Chromatography: Ineffective.

  • Recrystallization: Possible but low yield. 7-Fluoro isomers often pack differently due to the F...O repulsion/dipole alignment. Try crystallizing from Heptane/EtOAc (95:5) .

  • Preparative HPLC: Required for clean separation. Use a Pentafluorophenyl (PFP) column rather than C18. The Fluorine-Fluorine interactions between the stationary phase and the analyte often provide the necessary selectivity factor (

    
    ).
    
Scenario B: "How do I ensure I only make the 7-Fluoro isomer?"

Status: Preventative / Best Practice. The solution lies in the Steam Distillation of the nitrophenol intermediate.

Protocol: Regioselective Synthesis of 2-Amino-6-fluorophenol

  • Nitration: Treat 2-fluorophenol with dilute

    
     (1 equivalent) in acetic acid at 
    
    
    
    . This produces a mixture of 6-nitro-2-fluorophenol (Ortho) and 4-nitro-2-fluorophenol (Para).
  • The Separation (The "Secret Sauce"):

    • Transfer the crude reaction mixture to a steam distillation apparatus.

    • Mechanism: 6-nitro-2-fluorophenol possesses a strong intramolecular hydrogen bond between the nitro oxygen and the phenolic hydroxyl. This prevents it from bonding with water, making it steam volatile .

    • The 4-nitro isomer forms intermolecular hydrogen bonds with water/solvent, rendering it non-volatile.

    • Collect the yellow distillate. This is pure 6-nitro-2-fluorophenol.

  • Reduction: Hydrogenate the distillate (Pd/C,

    
    ) to yield pure 2-amino-6-fluorophenol.
    
  • Cyclization: Reflux with triethyl orthoformate (TEOF) to close the ring.

Scenario C: "I need to functionalize this compound. Where will the new group go?"

Status: Synthetic Planning. If you perform Electrophilic Aromatic Substitution (EAS) (e.g., nitration, bromination) on the 7-fluoro core:

  • Directing Effects:

    • F (at 7): Directs Ortho (to position 6) and Para (to position 4).

    • O (at 1): Strong activator, directs Para (to position 5).

    • N (at 3): Deactivating, directs Meta (to position 5 or 6 depending on protonation state).

  • Experimental Outcome: The cooperative effects usually favor Position 6 (Ortho to Fluorine).

    • Major Product: 6-Substituted-7-fluoro-1,3-benzoxazole.

    • Minor Product: 5-Substituted (Para to Oxygen).

    • Note: Substitution at C4 is sterically crowded by the ring fusion and the "bay region" effect if the electrophile is large.

Frequently Asked Questions (FAQ)

Q1: Can I use 3-fluorophenol as a starting material for the 7-fluoro isomer? A: No. Nitration of 3-fluorophenol yields 2-nitro-3-fluorophenol (leads to 4-F-benzoxazole) and 2-nitro-5-fluorophenol (leads to 6-F-benzoxazole). You cannot access the 7-fluoro substitution pattern from this precursor because the fluorine is meta to the oxygen, whereas in 7-fluoro-benzoxazole, the fluorine is ortho to the oxygen.

Q2: Why does my 1H NMR show a "triplet" for the proton next to the fluorine? A: This is a classic "false triplet" (td). The proton at C6 is coupled to F7 (


 Hz) and to H5 (

Hz). Since these coupling constants are similar in magnitude, the signal overlaps to look like a triplet. High-field NMR (500 MHz+) will resolve this into a doublet of doublets or a triplet of doublets.

Q3: Is the 7-fluoro group stable to nucleophilic attack (SNAr)? A: Yes, generally. However, if you activate the benzoxazole (e.g., by alkylating the nitrogen to form a benzoxazolium salt), the C2 position becomes extremely electrophilic. The Fluorine at C7 is not typically labile to SNAr unless there is a strong electron-withdrawing group (like Nitro) at C4 or C6.

References

  • Regioselective Synthesis of Nitrophenols

    • Concept: Separation of ortho/para nitrophenols via steam distillation due to intramolecular hydrogen bonding.[2]

    • Source: "Preparation of ortho-Fluorophenols from Non-Aromatic Precursors." National Institutes of Health (NIH). Available at: [Link]

  • Benzoxazole Synthesis & Cyclization

    • Concept: Cyclization of 2-aminophenols using orthoesters.
    • Source: "Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives." ResearchGate.[8] Available at: [Link]

  • NMR Characterization of Fluorinated Benzazoles

    • Concept: 19F and 1H coupling constants in fused heterocyclic systems.
    • Source: "Importance of Fluorine in Benzazole Compounds." National Institutes of Health (NIH). Available at: [Link]

  • Electrophilic Substitution Regioselectivity

    • Concept: Theoretical prediction of regioselectivity in heteroaromatic systems (RegioSQM).[9]

    • Source: "Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions." Chemical Science (RSC). Available at: [Link]

Sources

Enhancing the cell permeability of 7-Fluoro-1,3-benzoxazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for medicinal chemists and biologists working with the 7-fluoro-1,3-benzoxazole scaffold.

Status: Online | Role: Senior Application Scientist | Ticket: Cell Permeability Enhancement

Welcome to the Benzoxazole Optimization Hub. You are likely here because your 7-fluoro-substituted lead compound shows potent target affinity but poor cellular entry (


 cm/s). The 7-fluoro modification is a double-edged sword: it modulates metabolic stability and pKa, but often introduces unexpected polarity shifts that hamper passive diffusion.

Below are the three core modules to troubleshoot and resolve your permeability bottlenecks.

Module 1: Molecular Design & SAR Troubleshooting

User Query: "My 7-fluoro analog is less permeable than the non-fluorinated parent. Theoretically, fluorine increases lipophilicity (


), so why is permeability dropping?"

Technical Diagnosis: The 7-position on the benzoxazole ring is adjacent to the heteroatoms (Oxygen at 1, Nitrogen at 3). Introducing a highly electronegative fluorine here creates a specific "Ortho-Effect" that alters the acidity of the system.

  • pKa Shift: Fluorine at C7 is electron-withdrawing. If your molecule has an ionizable proton nearby (e.g., an amine or amide attached to the ring), the 7-F will significantly lower the pKa .[1]

    • Consequence: At physiological pH (7.4), a larger fraction of your compound may be ionized (anionic) compared to the non-fluorinated parent. Ionized species do not cross membranes passively.

  • Dipole Moment: The C-F bond creates a strong dipole. Depending on the vector sum with the benzoxazole dipole, you may be inadvertently increasing the Total Polar Surface Area (TPSA) or creating a "solvation shell" that makes desolvation (required for membrane entry) energetically unfavorable.

Solution Protocol:

  • Step 1: Calculate

    
    .  Compare the experimental pKa of the 7-H vs. 7-F analogs. If the 7-F compound is 
    
    
    
    ionized at pH 7.4, you must mask the ionizable group.
  • Step 2: Prodrug Strategy. If the ionization is due to an acidic NH or OH, synthesize an ester or carbamate prodrug to mask the charge during transport.

  • Step 3: Lipophilicity Tuning. Aim for a

    
     between 1.0 and 3.0. If 7-F pushes 
    
    
    
    too high (
    
    
    ), the compound is likely getting trapped inside the lipid bilayer (membrane retention) rather than crossing it.

Visualization: SAR Decision Logic

Benzoxazole_SAR Start Low Permeability (7-F-Benzoxazole) Check_Ion Check Ionization (pKa vs pH 7.4) Start->Check_Ion Is_Ionized >90% Ionized? Check_Ion->Is_Ionized Prodrug Strategy A: Mask Polar Group (Ester/Carbamate Prodrug) Is_Ionized->Prodrug Yes Check_LogD Check Lipophilicity (LogD 7.4) Is_Ionized->Check_LogD No High_LogD LogD > 4.5 (Membrane Retention) Check_LogD->High_LogD Add_Polar Strategy B: Introduce Solubilizing Group (Morpholine/Piperazine) High_LogD->Add_Polar Yes Efflux_Check Strategy C: Check P-gp Efflux High_LogD->Efflux_Check No

Caption: Decision tree for diagnosing chemical causes of low permeability in fluorinated benzoxazoles.

Module 2: Assay Validation (Caco-2 & PAMPA)

User Query: "My PAMPA data shows high permeability, but Caco-2 data shows zero absorption. Which one is right?"

Technical Diagnosis: This discrepancy is the hallmark of Active Efflux .

  • PAMPA measures only passive diffusion. It cannot detect transporter activity.

  • Caco-2 cells express efflux transporters (P-gp, BCRP). Benzoxazoles are frequent substrates for P-glycoprotein (P-gp/MDR1). The 7-F substitution often increases lipophilicity, which paradoxically increases affinity for the P-gp hydrophobic binding pocket.

Troubleshooting Protocol:

  • Calculate Efflux Ratio (ER): Perform a bi-directional Caco-2 assay (Apical-to-Basolateral [A-B] and Basolateral-to-Apical [B-A]).

    
    
    
    • If

      
      , your compound is being pumped out.
      
  • Inhibitor Validation: Repeat the Caco-2 assay with Verapamil (P-gp inhibitor) or Ko143 (BCRP inhibitor).

    • Result: If

      
       increases significantly with Verapamil, you have a P-gp liability.
      
  • Mass Balance Check (Low Recovery): If recovery is

    
    , the compound is likely sticking to the plastic plate or accumulating inside the cell monolayer (common for fluorinated, lipophilic compounds).
    
    • Fix: Add 1% BSA (Bovine Serum Albumin) to the receiver buffer to act as a "sink" and prevent non-specific binding.

Data Interpretation Matrix:

ScenarioPAMPA

Caco-2

(A-B)
Efflux RatioDiagnosisAction
1 HighHigh< 2Ideal CandidateProceed to PK
2 HighLow> 2 Efflux Substrate Modify structure to reduce P-gp affinity or use inhibitor
3 LowLow< 2Polarity Issue See Module 1 (Prodrugs)
4 HighLow< 2Metabolic Instability Compound is degraded by cytosolic enzymes in Caco-2
Module 3: Formulation & Solubility

User Query: "My compound precipitates in the assay buffer. How can I measure permeability if it won't dissolve?"

Technical Diagnosis: 7-Fluoro-1,3-benzoxazoles often suffer from "Brick Dust" insolubility—high crystal lattice energy due to


 stacking of the planar rings. If the compound precipitates, the concentration gradient (

) driving diffusion collapses, leading to false "low permeability" readouts.

Enhancement Protocol:

  • Cosolvent System: Do not rely solely on DMSO. Create a stock solution using DMA (Dimethylacetamide) / Solutol HS 15 (1:1) before diluting into the assay buffer. This prevents micro-precipitation that DMSO alone often misses.

  • Lipid Complexation: For in vivo studies, formulate the compound with Cyclodextrins (HP-

    
    -CD) . The hydrophobic benzoxazole core sits inside the cyclodextrin cavity, improving apparent solubility without chemically altering the drug.
    
  • FaSSIF/FeSSIF Media: Run your permeability assays in FaSSIF (Fasted State Simulated Intestinal Fluid). The bile salts (taurocholate) and lecithin in FaSSIF mimic the gut's solubilizing environment, often rescuing the permeability of lipophilic benzoxazoles.

Visualization: Assay Workflow for Hydrophobic Compounds

Assay_Workflow Step1 Step 1: Solubility Check (Nephelometry) Step2 Step 2: FaSSIF Media Preparation Step1->Step2 If < 5 µM Step3 Step 3: Add 1% BSA (Receiver Well) Step2->Step3 Step4 Step 4: Measure Recovery % Step3->Step4

Caption: Modified workflow for testing low-solubility benzoxazole derivatives.

Frequently Asked Questions (FAQ)

Q: Does the position of the fluorine matter? Why 7-F specifically? A: Yes. The 7-position is unique because of the "Ortho Effect" relative to the ring oxygen and nitrogen. While 5-F or 6-F primarily affect metabolic blocking (preventing oxidation), 7-F has the strongest influence on the electron density of the heteroatoms, directly impacting hydrogen bond acceptor capability and pKa [1][2].

Q: Can I use "Rule of 5" for these compounds? A: Use it as a guide, not a rule. Fluorinated benzoxazoles often violate the LogP rule (becoming too lipophilic). Focus more on Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) . Aim for LLE > 5 (pIC50 - LogP).

Q: My compound is trapped in the PAMPA membrane. What now? A: This is common for high LogP compounds. Switch to Double-Sink PAMPA . Use a chemical scavenger (like surfactant or BSA) in the acceptor well to simulate blood flow and pull the compound through the membrane, driving the equilibrium forward [3].

References
  • Al-Harthy, T., et al. (2020).[2] Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4659. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Avdeef, A. (2005). PAMPA—A drug absorption in vitro model. In Absorption and Drug Development, Wiley-Interscience. Link

  • Press, B., & Di, L. (2006). Permeability assessment in drug discovery. Current Pharmaceutical Design, 12(22), 2739-2761. Link

Sources

Validation & Comparative

Technical Guide: 7-Fluoro-1,3-benzoxazole vs. Halogenated Alternatives

[1]

Executive Summary

7-Fluoro-1,3-benzoxazole represents a specialized scaffold in medicinal chemistry, distinct from its more common 5- and 6-substituted isomers.[1] While the benzoxazole core is ubiquitous in drug discovery—found in agents like flunoxaprofen (NSAID) and chlorzoxazone (muscle relaxant)—the introduction of a fluorine atom at the C7 position offers unique physicochemical advantages.[1][2]

The C7-position is strategically located ortho to the ring oxygen and meta to the ring nitrogen. This placement exerts a specific electronic influence (inductive withdrawal without significant resonance donation into the nitrogen lone pair), modulating the basicity of the heterocycle and blocking a potential site of oxidative metabolism.[2] This guide compares the 7-fluoro variant against other halogenated alternatives, providing synthetic protocols and biological performance data.

Physicochemical Profile & Decision Matrix

The choice between 7-fluoro, 5-fluoro, and 6-fluoro isomers dictates the electronic environment and metabolic fate of the final drug candidate.

Table 1: Comparative Physicochemical Profile[1][2]
FeatureThis compound 5-Fluoro-1,3-benzoxazole 6-Fluoro-1,3-benzoxazole
Precursor 2-Amino-6-fluorophenol2-Amino-4-fluorophenol2-Amino-5-fluorophenol
Electronic Effect Inductive (-I) on Oxygen; minimal resonance on Nitrogen.Strong resonance (+R) overlap with Nitrogen (para-position).[2]Inductive (-I) on Nitrogen; (+R) on Oxygen.[2]
Basicity (pKa of Conj. Acid) ~0.2 - 0.5 (Lower basicity due to inductive withdrawal close to O).[1][2]~1.0 (Higher basicity due to resonance donation).~0.7 (Intermediate).[1][2]
Metabolic Stability High : Blocks C7 oxidation (common P450 soft spot).[2]Moderate : C7 remains exposed to oxidation.[1]Moderate : C7 remains exposed.[1]
Lipophilicity (cLogP) ~2.15 (Increased vs H)~2.10~2.12
Key Application Metabolic blocking; modulating H-bond acceptor strength of Oxygen.[2]Increasing potency via direct receptor interaction (e.g., kinase hinge binding).[1][2]Bioisostere for C-H or C-OH groups.

Scientist's Note: The 7-fluoro position is often used to "harden" the molecule against Phase I metabolism.[1] In many benzoxazoles, the C7 position is electron-rich and prone to hydroxylation. Fluorine substitution here effectively shuts down this pathway.[1]

Synthetic Accessibility & Protocol

Synthesizing the 7-fluoro isomer requires specific regiochemical control, typically achieved by selecting the correct aminophenol precursor. The following protocol is a robust, self-validating method for generating the core scaffold.

Protocol: Cyclization of 2-Amino-6-fluorophenol[1]

Objective: Synthesis of this compound via orthoester condensation.

Reagents:

  • 2-Amino-6-fluorophenol (1.0 eq)[1]

  • Triethyl orthoformate (3.0 eq)[1][2]

  • p-Toluenesulfonic acid (pTSA) (catalytic, 0.1 eq)[1][2]

  • Solvent: Toluene or Ethanol (anhydrous)[1][2]

Step-by-Step Workflow:

  • Preparation: Charge a dried round-bottom flask with 2-amino-6-fluorophenol (e.g., 5.0 mmol) and a magnetic stir bar.

  • Solvation: Add anhydrous toluene (25 mL). The starting material may not fully dissolve at room temperature.[1]

  • Activation: Add pTSA (0.5 mmol) followed by triethyl orthoformate (15.0 mmol).

  • Cyclization: Attach a reflux condenser and heat the mixture to 110°C (Reflux) .

    • Checkpoint: Monitor reaction progress via TLC (System: Hexane/EtOAc 4:1). The starting aminophenol (polar, H-bond donor) will disappear, replaced by a less polar, UV-active spot (benzoxazole).[2]

  • Completion: Reaction is typically complete within 3–5 hours.

  • Work-up:

    • Cool to room temperature.[1]

    • Evaporate solvent under reduced pressure.

    • Dilute residue with EtOAc (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to remove acid catalyst.[1][2]

    • Wash with Brine (30 mL), dry over Na₂SO₄, and concentrate.[2]

  • Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexane).

Yield Expectation: 85–92% (Pale yellow oil or low-melting solid).[1]

Visualization: Synthesis Logic[1][2]

SynthesisStart2-Amino-6-fluorophenol(Precursor)InterIntermediate(Imidate/Amidine)Start->Inter Condensation(110°C, Toluene)ReagentTriethyl Orthoformate+ pTSA (Cat.)Reagent->InterProductThis compound(Target Scaffold)Inter->Product Cyclization(- EtOH)

Figure 1: One-pot cyclization pathway converting 2-amino-6-fluorophenol to the this compound core.[1][3]

Biological Performance: Case Study (NPY Y5 Antagonism)

The utility of the 7-fluoro-benzoxazole scaffold is best illustrated in the development of Neuropeptide Y (NPY) Y5 receptor antagonists , a target for obesity treatment.[1]

Case Study: Omori et al. (Shionogi & Co.)[1][2][4][5]

In the optimization of benzoxazole-based NPY Y5 antagonists, researchers explored various substitution patterns to improve metabolic stability and binding affinity.

  • The Challenge: Early hits showed poor metabolic stability and low oral bioavailability.[1]

  • The Solution: Modification of the benzoxazole core.[1] While 5- and 6- substitutions are common, the 7-substitution (or analogous electronic modifications) often provides a "metabolic shield" without disrupting the binding mode of the nitrogen atom, which is critical for receptor interaction.[1]

  • Outcome: Optimized derivatives demonstrated significant reduction in food intake and suppression of body weight gain in murine models.[1]

Mechanism of Action Diagram

The following diagram illustrates the pathway where NPY Y5 antagonists (containing the benzoxazole core) exert their anti-obesity effects.

NPY_PathwayNPYNeuropeptide Y (NPY)(Agonist)Y5RNPY Y5 Receptor(GPCR)NPY->Y5R ActivatesSignalGi/o Protein Signaling(cAMP inhibition)Y5R->Signal TriggersAntagonist7-Fluoro-Benzoxazole Derivative(Antagonist)Antagonist->Y5R Blocks BindingBlockTherapeutic Effect(Reduced Appetite)Antagonist->Block ResultEffectOrexigenic Response(Increased Food Intake)Signal->Effect Promotes

Figure 2: Mechanism of Action for Benzoxazole-based NPY Y5 Antagonists.[1][2][4] The molecule competes with NPY for the Y5 receptor, preventing the downstream orexigenic signaling.[2]

References

  • Omori, N., et al. (2012).[1][2][4][5] "Hit to lead SAR study on benzoxazole derivatives for an NPY Y5 antagonist." Bioorganic & Medicinal Chemistry Letters, 22(5), 2020-2023.[2][4]

  • Kakkar, S., et al. (2018).[1][2] "Benzoxazole derivatives: design, synthesis and biological evaluation." Chemistry Central Journal, 12,[2] 92.

  • BenchChem. (2025).[1][2] "Benzoxazole: Synthetic Methodology and Biological Activities."[1][6][7] Technical Review.

  • Li, H., et al. (2023).[1][2] "General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation." Molecules, 28(3), 1338.[2]

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzoxazole Scaffold and the Fluorine Advantage

In the landscape of medicinal chemistry, the benzoxazole core is recognized as a "privileged structure."[1][2] This fused heterocyclic system, consisting of a benzene ring fused to an oxazole ring, is a cornerstone in the architecture of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Its structural similarity to natural nucleic bases like adenine and guanine may facilitate its interaction with biological macromolecules.[1][2]

The strategic modification of such scaffolds is a fundamental aspect of drug discovery. One of the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine atoms. The incorporation of fluorine can profoundly alter a molecule's physicochemical and pharmacological profile.[6][7] Due to its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorination can enhance metabolic stability, improve membrane permeability, increase binding affinity to target enzymes, and ultimately, amplify therapeutic efficacy.[7]

This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated benzoxazole derivatives. We will delve into experimental data, elucidate the underlying structure-activity relationships (SAR), and provide detailed protocols for key biological assays, offering a comprehensive resource for researchers and drug development professionals.

Comparative Analysis of Biological Activities

The true impact of fluorination is best understood through direct comparison of biological data across different therapeutic areas.

Anticancer Activity: A Focus on Kinase Inhibition

Benzoxazole derivatives have garnered significant attention as anticancer agents, frequently functioning as inhibitors of various protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[8][9][10] Targets such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and HER2 are often implicated.[6][8][11][12]

Experimental evidence consistently demonstrates that the introduction of fluorine can substantially boost the cytotoxic and kinase inhibitory potency of benzoxazoles. For instance, studies on piperidinyl-based benzoxazoles revealed that a p-fluorophenyl derivative (Compound 11b ) exhibited high selectivity and potency against the MCF-7 breast cancer cell line, comparable or superior to the standard drug Sorafenib.[11] Another study highlighted that 6-fluorobenzoxazole compounds were potently active against MDA 468 breast cancer cells, with GI₅₀ values as low as 17 nM.[13] This enhancement is often attributed to the fluorine atom's ability to form favorable interactions within the ATP-binding pocket of the target kinase.

Table 1: Comparative Anticancer Activity (IC₅₀/GI₅₀ in µM)

Compound IDStructure (Core)Fluorine SubstitutionCell LineIC₅₀/GI₅₀ (µM)Reference
Analogue A2-PhenylbenzoxazoleNoneHCT-116>100[8]
Analogue B2-(4-Fluorophenyl)benzoxazole4-Fluoro on PhenylHCT-11615.2[8]
Compound 11b Piperidinyl-benzoxazolep-fluorophenylMCF-70.45[11]
Sorafenib--MCF-71.54[11]
Derivative 63d 2-Phenylbenzoxazole6-Fluoro on BenzoxazoleMDA 4680.017[13]
Derivative 24a Indoline Derivative4-FluoroPERK Inhibition0.0008[13]
Non-fluorinated AnalogueIndoline DerivativeNonePERK Inhibition0.0025[13]

Note: The structures are generalized for comparative purposes. Please refer to the cited literature for exact chemical structures.

The data clearly indicates a significant increase in potency upon fluorination. The 3-fold increase in PERK inhibitory activity for compound 24a compared to its non-fluorinated parent is a compelling example of fluorine's impact.[13]

Antimicrobial Activity: Enhancing Potency Against Pathogens

Benzoxazoles are known to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][14] The mechanism often involves the disruption of essential cellular processes in the pathogen.

Fluorination has proven to be a highly effective strategy for augmenting this activity. The electron-withdrawing nature of fluorine can enhance the interaction of the benzoxazole molecule with microbial targets.[7] A comparative study on benzimidazole derivatives (a related benzazole) showed that fluoro-substituted compounds had significantly better antibacterial and antifungal properties than their unsubstituted counterparts.[15] Specifically, a derivative with a fluorine atom at the meta-position of a phenyl ring displayed high activity against Gram-negative bacteria (MIC = 31.25 µg/mL) and good activity against B. subtilis (MIC = 7.81 µg/mL).[15]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound TypeFluorine SubstitutionTarget OrganismMIC (µg/mL)Reference
Phenyl-benzimidazoleNoneGram-negative bacteria>125[15]
m-Fluoro-phenyl-benzimidazoleMeta-Fluoro on PhenylGram-negative bacteria31.25[15]
Phenyl-benzimidazoleNoneB. subtilis62.5[15]
m-Fluoro-phenyl-benzimidazoleMeta-Fluoro on PhenylB. subtilis7.81[15]
Benzothiazole DerivativeNoneVarious Bacteria- (Lower Activity)[7]
Fluoro-benzothiazole DerivativeFluoro on BenzothiazoleVarious Bacteria- (Enhanced Activity)[7]

The structure-activity relationship suggests that both the presence and position of the fluorine atom are critical for optimizing antimicrobial potency.[16]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

The benzoxazole scaffold is also found in compounds with significant anti-inflammatory properties.[4][17] These molecules can inhibit key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenase (COX) and the NF-κB pathway.[2][18]

Here again, fluorine substitution can be a decisive factor in enhancing efficacy. A study by Setoguchi et al. disclosed that a 7-fluoro-benzoxazole derivative demonstrated potent activity (IC₅₀ = 4.7 nM) and excellent efficacy in a bronchial inflammatory model, along with a favorable pharmacokinetic profile.[7] The strategic placement of fluorine can improve ligand-receptor interactions and increase the compound's residence time at the site of action.

The "Why": Mechanistic Rationale for Fluorine's Effects

The superior performance of fluorinated benzoxazoles is not coincidental but is grounded in fundamental physicochemical principles.

  • Enhanced Binding Affinity: The highly polarized C-F bond can act as a hydrogen bond acceptor and engage in dipole-dipole interactions with amino acid residues in a protein's active site, stabilizing the drug-target complex.[19]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Substituting a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.

  • Modulation of Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (logP). This can enhance its ability to cross cellular membranes and reach intracellular targets. However, the effect is complex and depends on the overall molecular context.

  • Conformational Control: The small size and unique electronic properties of fluorine can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into its target binding site.

G cluster_0 Fluorination Strategy cluster_1 Physicochemical Modifications cluster_2 Biological Outcome Fluorine Introduction of Fluorine Atom P1 Increased Metabolic Stability Fluorine->P1 P2 Enhanced Binding Affinity Fluorine->P2 P3 Modulated Lipophilicity Fluorine->P3 P4 Favorable Conformation Fluorine->P4 Outcome Improved Biological Activity (e.g., Anticancer, Antimicrobial) P1->Outcome P2->Outcome P3->Outcome P4->Outcome

Caption: Workflow for the MTT cell cytotoxicity assay.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [20][21] Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (bacterial growth) is observed. [21] Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth). [20]The typical concentration range might be 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. [21]3. Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). [20]4. Incubation: Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions. [21]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [21]This can be confirmed by reading the optical density (OD) with a plate reader.

Target Pathway Example: VEGFR-2 Signaling in Angiogenesis

Many fluorinated benzoxazoles exert their anticancer effects by inhibiting angiogenesis, the formation of new blood vessels essential for tumor growth. A key regulator of this process is VEGFR-2.

G cluster_pathway Downstream Signaling Cascade VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Binds & Activates Benzoxazole Fluorinated Benzoxazole Inhibitor Benzoxazole->VEGFR2 Inhibits Kinase Domain PLCg PLCγ PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Gene Transcription

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.

Conclusion and Future Outlook

For drug development professionals, these findings underscore the importance of considering fluorination early in the design-synthesize-test cycle. A thorough understanding of structure-activity relationships, guided by the principles outlined here, will continue to be instrumental in unlocking the full therapeutic potential of this remarkable heterocyclic core.

References

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[3][6]midazo[1,2-d]o[6][22]xazepine and Benzo[f]benzoo[3][6]xazolo[3,2-d]o[6][22]xazepine Derivatives. (n.d.). SciELO. Retrieved from [Link]

  • Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. (2022). Frontiers in Chemistry. Retrieved from [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). PMC. Retrieved from [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PMC. Retrieved from [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. Retrieved from [Link]

  • Importance of Fluorine in Benzazole Compounds. (2020). PMC. Retrieved from [Link]

  • Structures of some biological active benzoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. (n.d.). PubMed. Retrieved from [Link]

  • Structures of some biologically active benzoxazole derivatives. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis, characterization, and anticancer activity of benzoxazole derivatives. (2023). AIP Publishing. Retrieved from [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2024). MDPI. Retrieved from [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. (2022). MDPI. Retrieved from [Link]

  • Biologically active Benzoxazole: A comprehensive review. (2018). ResearchGate. Retrieved from [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2023). Asian Journal of Pharmacy and Technology. Retrieved from [Link]

  • BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2023). ResearchGate. Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (n.d.). PubMed. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. Retrieved from [Link]

  • Minimum Inhibitory Concentration (MIC). (n.d.). Emery Pharma. Retrieved from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ACG Publications. Retrieved from [Link]

  • Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Taylor & Francis Online. Retrieved from [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). PMC. Retrieved from [Link]

  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (2022). Semantic Scholar. Retrieved from [Link]

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. (2024). ResearchGate. Retrieved from [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. (2023). PubMed. Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry. Retrieved from [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023). ResearchGate. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. Retrieved from [Link]

  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2021). Semantic Scholar. Retrieved from [Link]

Sources

Mechanistic Profiling of 7-Fluoro-1,3-benzoxazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the mechanistic validation and comparative performance of 7-Fluoro-1,3-benzoxazole derivatives. This scaffold is a critical pharmacophore in modern medicinal chemistry, particularly for its ability to bypass resistance mechanisms common to standard Topoisomerase II inhibitors and bacterial DNA gyrase inhibitors.

Executive Summary

The this compound scaffold represents a privileged structure in drug discovery, distinguished by the unique electronic and steric properties of the fluorine atom at the C-7 position. Unlike the C-5 or C-6 substituted analogs, the C-7 fluorine (adjacent to the bridgehead oxygen) exerts a specific "ortho-effect," modulating the pKa of the heterocycle and enhancing metabolic stability against ring-opening hydrolysis.

This guide details the experimental framework required to validate the primary Mechanism of Action (MoA)—Topoisomerase II Poisoning —and objectively compares its efficacy against clinical standards like Etoposide and Ciprofloxacin.

Part 1: The Chemical Advantage & Comparative Analysis

Structural Rationale: The "Fluorine Effect"

The incorporation of fluorine at the 7-position is not merely a lipophilic modification; it is a strategic electronic blockade.

  • Metabolic Blockade: The C-7 position is a common site for metabolic oxidation in unsubstituted benzoxazoles. Fluorination blocks this pathway, extending half-life (

    
    ).
    
  • Binding Affinity: The high electronegativity of fluorine alters the electron density of the

    
    -system, enhancing stacking interactions with DNA base pairs and the Topoisomerase active site tyrosine residues.
    
Comparative Performance Matrix

The following data summarizes the performance of this compound derivatives (7-F-BZX) against structural analogs and clinical standards.

Table 1: Comparative Inhibitory Potency (IC50 / MIC)

Compound ClassPrimary TargetIC50 (Topo II

)
MIC (

)
Mechanism Type
7-F-BZX (Lead) Topoisomerase II / Gyrase12.5 - 18.0 µM 0.5 - 2.0 µg/mL Interfacial Poison
Unsubstituted BenzoxazoleTopoisomerase II> 100 µM> 64 µg/mLWeak Intercalator
5-Fluoro-BenzoxazoleTopoisomerase II25.0 - 40.0 µM4.0 - 8.0 µg/mLInterfacial Poison
Etoposide (Standard) Topoisomerase II20.0 - 30.0 µMN/AInterfacial Poison
Ciprofloxacin (Standard) DNA GyraseN/A0.25 - 1.0 µg/mLGyrase Poison

Key Insight: The 7-F-BZX derivatives often exhibit superior potency to 5-fluoro analogs due to reduced steric clash in the minor groove of DNA, allowing for deeper intercalation of the benzoxazole core [1, 2].

Part 2: Mechanism of Action (MoA) Pathway

The primary cytotoxic mechanism is the stabilization of the DNA-Topoisomerase II Cleavable Complex . Unlike catalytic inhibitors (which stop the enzyme from binding DNA), 7-F-BZX acts as a "poison," freezing the enzyme after it has cut the DNA but before it can religate it. This leads to the accumulation of Double-Strand Breaks (DSBs).

Signaling Pathway Visualization

MoA_Pathway Drug This compound Cell_Entry Cellular Uptake (Passive Diffusion) Drug->Cell_Entry Target Topoisomerase II (Nucleus) Cell_Entry->Target Complex DNA-Topo II Cleavable Complex Target->Complex Normal Cycle Stabilization Stabilization of Covalent Complex (Prevention of Religation) Complex->Stabilization Drug Binding DSB Accumulation of Double-Strand Breaks Stabilization->DSB Replication Fork Collision Response DNA Damage Response (ATM/ATR Activation) DSB->Response Arrest Cell Cycle Arrest (G2/M Phase) Response->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Figure 1: The mechanistic cascade of this compound derivatives, illustrating the transition from enzyme binding to apoptotic cell death via the accumulation of DNA double-strand breaks.

Part 3: Experimental Protocols for Validation

To publish a robust MoA study, you must validate the mechanism at the molecular, cellular, and structural levels.

Protocol A: Topoisomerase II Plasmid Relaxation Assay

Objective: To distinguish between a DNA intercalator, a catalytic inhibitor, and a Topo II poison.

  • Reagents: Supercoiled plasmid DNA (pBR322, 0.3 µg), Human Topoisomerase II

    
     (2 units), Assay Buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT).
    
  • Treatment: Incubate plasmid + Enzyme + 7-F-BZX (graded concentrations: 1, 10, 50, 100 µM) for 30 minutes at 37°C.

    • Positive Control:[1] Etoposide (100 µM).

    • Negative Control: Plasmid only (no enzyme).

  • Termination: Stop reaction with 4 µL Stop Solution (5% SDS, 0.25 mg/mL bromophenol blue).

  • Analysis: Electrophoresis on 1% agarose gel with Ethidium Bromide (EtBr).

  • Interpretation:

    • Catalytic Inhibitor: DNA remains supercoiled (enzyme blocked before cutting).

    • Topo Poison (7-F-BZX): Appearance of Linear DNA or Nicked Open Circular DNA indicates stabilization of the cleavable complex [3].

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm the phenotypic consequence of Topo II inhibition (G2/M arrest).

  • Seeding: Seed MCF-7 or HCT-116 cells (

    
     cells/well) in 6-well plates.
    
  • Dosing: Treat with 7-F-BZX at

    
     concentration for 24 hours.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate 30 min in dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).

  • Result: A distinct peak accumulation in the G2/M phase (4N DNA content) confirms interference with mitosis segregation, consistent with Topo II inhibition [4].

Protocol C: Molecular Docking (In Silico Validation)

Objective: To explain the binding affinity role of the 7-Fluorine atom.

  • Preparation: Retrieve Topo II-DNA complex crystal structure (PDB ID: 3QX3 or similar).

  • Ligand Setup: Minimize 7-F-BZX energy using DFT (B3LYP/6-31G*) to accurately model the fluorine electrostatics.

  • Docking Grid: Center grid box on the DNA cleavage site (intercalation pocket).

  • Interaction Analysis: Look for:

    • 
      -
      
      
      
      Stacking:
      Between the benzoxazole core and DNA base pairs (flanking the cleavage site).
    • Hydrogen Bonding: Between the oxazole nitrogen and Arg487 (or equivalent).

    • Halogen Bonding: Assess if the 7-F atom interacts with backbone carbonyls or water networks in the minor groove.

References

  • Oksuzoglu, E., et al. (2008). "Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Kumbhare, R. M., et al. (2014).[4] "Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity." Medicinal Chemistry Research.

  • Temiz-Arpaci, O., et al. (2005). "Synthesis and biological activity of some new benzoxazoles." European Journal of Medicinal Chemistry.

  • Gottlieb, T. M., et al. (2002). "Topoisomerase II as a target for anticancer drugs."[5] Apoptosis.

Sources

A Researcher's Guide to Comparative Docking Studies of 7-Fluoro-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 7-fluoro-1,3-benzoxazole derivatives. It is designed for researchers, scientists, and drug development professionals seeking to evaluate the potential of these compounds as therapeutic agents. By integrating established scientific principles with practical, field-proven insights, this document will navigate you through the complexities of computational drug design, ensuring a robust and reliable analysis.

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a fluorine atom at the 7th position can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy. This guide will focus on the in-silico evaluation of these derivatives against relevant biological targets.

Conceptual Framework: The "Why" Behind the "How"

Before delving into the technical protocols, it is crucial to understand the rationale behind the experimental choices. A successful docking study is not merely about generating binding scores; it is about building a predictive model that reflects biological reality. Our approach is grounded in the following principles:

  • Target Selection Rationale: The choice of a protein target is paramount. Benzoxazole derivatives have shown promise against a variety of targets. For instance, they have been investigated as inhibitors of DNA gyrase in bacteria[4], and as modulators of Akt and NF-κB signaling pathways in cancer.[5][6] The selection of a target for your study should be driven by a clear biological hypothesis.

  • Comparative Analysis: A single docking score is of limited value. The strength of this methodology lies in the comparison of a series of related compounds. This allows for the identification of structure-activity relationships (SAR), providing valuable insights for lead optimization.

  • Self-Validation: The described protocol incorporates internal validation steps to ensure the reliability of the docking results. This includes redocking of a known ligand and the use of multiple scoring functions to mitigate bias from any single algorithm.[7][8]

Experimental Workflow: A Visual Overview

The following diagram illustrates the key stages of the comparative docking study, from initial preparation to final analysis.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Validation cluster_analysis Analysis & Interpretation ligand_prep Ligand Preparation (Energy Minimization) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (PDB Retrieval, Cleaning) protein_prep->grid_gen docking Molecular Docking (e.g., AutoDock Vina) grid_gen->docking validation Protocol Validation (Redocking) docking->validation pose_analysis Pose Analysis (Interactions) docking->pose_analysis scoring Scoring & Ranking (Binding Energy) pose_analysis->scoring sar_analysis SAR Analysis scoring->sar_analysis

Caption: Overall workflow for the comparative molecular docking study.

Detailed Experimental Protocols

This section provides a step-by-step methodology for the comparative docking study. The protocol is designed to be adaptable to various software packages, with specific examples provided for commonly used open-source tools.

Part 1: Ligand and Protein Preparation

Objective: To prepare the this compound derivatives (ligands) and the target protein for docking.

Materials:

  • 3D structures of the this compound derivatives (e.g., in .sdf or .mol2 format).

  • Protein Data Bank (PDB) ID of the target protein.

  • Molecular modeling software (e.g., AutoDock Tools, PyMOL).[9][10]

Protocol:

  • Ligand Preparation:

    • Generate 3D coordinates for each derivative. If starting from 2D structures, use a tool like Open Babel to generate 3D conformations.

    • Perform energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy, stable conformation.

    • Assign partial charges (e.g., Gasteiger charges) to each atom.

    • Define the rotatable bonds.

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[11]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges to the protein atoms.

    • Save the prepared protein in a suitable format (e.g., .pdbqt for AutoDock).

Part 2: Docking Protocol and Validation

Objective: To perform the molecular docking simulations and validate the docking protocol.

Materials:

  • Prepared ligand and protein files.

  • Molecular docking software (e.g., AutoDock Vina, PyRx).[10][12]

  • Co-crystallized ligand (if available) for validation.

Protocol:

  • Grid Box Generation:

    • Identify the active site of the protein. This can be determined from the position of the co-crystallized ligand or through literature review.

    • Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.[9]

  • Docking Simulation:

    • Run the docking simulation using the prepared ligand and protein files and the defined grid box. The docking algorithm will explore different conformations and orientations of the ligand within the active site and calculate the binding affinity for each pose.[10]

  • Protocol Validation (Self-Validating System):

    • Redocking: If a co-crystallized ligand is available, extract it from the PDB file and re-dock it into the active site.

    • Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[8][13]

Part 3: Analysis of Docking Results

Materials:

  • Docking output files.

  • Molecular visualization software (e.g., PyMOL, Chimera).

Protocol:

  • Pose Analysis:

    • Visualize the docked poses of the ligands in the active site of the protein.

    • Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.

  • Scoring and Ranking:

    • Rank the ligands based on their predicted binding affinities (e.g., docking score in kcal/mol). Lower binding energy values generally indicate stronger binding.[9]

  • Structure-Activity Relationship (SAR) Analysis:

    • Correlate the docking results with the structural features of the this compound derivatives.

    • Identify the substituents and functional groups that contribute favorably or unfavorably to the binding affinity. This information is crucial for the rational design of more potent analogs.

Data Presentation: A Comparative Overview

The following table provides a template for summarizing the quantitative data obtained from the docking studies.

Compound ID Structure Binding Energy (kcal/mol) Ligand Efficiency Key Interacting Residues
Control (Structure of a known inhibitor)-X.XY.Y(e.g., TYR123, LYS45)
Derivative 1 (2D structure)-X.XY.Y(e.g., ASP89, PHE23)
Derivative 2 (2D structure)-X.XY.Y(e.g., ARG101, TRP56)
... ............

Ligand Efficiency (LE) = Binding Energy / Number of Heavy Atoms. This metric helps to normalize the binding energy by the size of the molecule.

Visualizing Key Interactions

The following diagram illustrates a hypothetical binding mode of a this compound derivative within a protein's active site, highlighting potential interactions.

binding_mode cluster_protein Protein Active Site cluster_ligand This compound Derivative TYR123 TYR123 ASP89 ASP89 PHE23 PHE23 ARG101 ARG101 Benzoxazole Benzoxazole Core Benzoxazole->TYR123 Hydrophobic Interaction Benzoxazole->PHE23 π-π stacking Fluorine 7-Fluoro Fluorine->ARG101 Halogen Bond R_group R-Group R_group->ASP89 H-Bond

Caption: Hypothetical interactions of a this compound derivative.

Trustworthiness and Authoritative Grounding

The methodologies presented in this guide are based on well-established principles in the field of computational chemistry and drug design. The emphasis on protocol validation through redocking ensures a self-correcting system that builds confidence in the generated results.[8][13] Furthermore, the use of multiple scoring functions and a comparative approach across a series of derivatives provides a more robust and reliable assessment than relying on a single data point.[7] It is important to note that while molecular docking is a powerful tool for hypothesis generation and prioritization of compounds for synthesis and biological testing, the results should be interpreted with an understanding of its inherent limitations. Experimental validation remains the gold standard for confirming biological activity.

References

  • Muhammed, L. D. D. D. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling. Letters in Drug Design & Discovery.
  • Bilajac, E., et al. (2025). Targeting Lymphoma With Benzoxazole Derivatives: Effects on Viability and Protein Expression in Cell Lines. Chemistry & Biodiversity. [Link]

  • ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand?. [Link]

  • Çalışkan, B., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure.
  • Kowalska, P., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Kakkar, S., et al. (2018).
  • Fathima, A., et al. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. Biosciences Biotechnology Research Asia.
  • ResearchGate. (2018). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • Bilajac, E., et al. (2025). Targeting Lymphoma With Benzoxazole Derivatives: Effects on Viability and Protein Expression in Cell Lines. Chemistry & Biodiversity.
  • ResearchGate. (2022). How to validate the molecular docking results ?. [Link]

  • Wang, M., et al. (2018).
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. (n.d.). In silico molecular docking studies of benzoxazole derivatives. [Link]

  • Sakkiah, S., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • ResearchGate. (n.d.). Effects of the Benzoxazole Group on Green Fluorescent Protein Chromophore Crystal Structure and Solid State Photophysics. [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial.
  • MDPI. (2026). Functionalized Benzoxazole–Pyrimidine Derivatives for Deep Bioimaging: A DFT Study of Molecular Architecture and One- and Two-Photon Absorption. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • ResearchGate. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

  • Turella, P., et al. (2006). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Journal of Biological Chemistry.
  • Kumar, A., et al. (2011). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Biotecnika. (2024, October 29). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking [Video]. YouTube. [Link]

  • NIH. (n.d.). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. [Link]

Sources

Optimizing Benzoxazole Scaffolds: A Comparative ADME/Tox Guide to 7-Fluoro-1,3-Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" at Position 7[2][3]

In the optimization of 1,3-benzoxazole pharmacophores—privileged structures in oncology (e.g., FL118 derivatives) and immunology (e.g., VLA-4 inhibitors)—metabolic lability and solubility often present significant attrition risks.[1] While the benzoxazole core is potent, it is prone to oxidative metabolism and can exhibit poor aqueous solubility.[1]

This guide objectively compares 7-Fluoro-1,3-benzoxazole candidates against their non-fluorinated parent scaffolds and regioisomers (5-fluoro and 6-fluoro).[1][2] Experimental evidence suggests that fluorine substitution at the C7 position offers a unique "Goldilocks" zone: it effectively blocks Phase I metabolic hotspots without the excessive lipophilicity penalty often seen with trifluoromethyl substitutions, while simultaneously modulating pKa to reduce hERG liability.

Comparative Analysis: 7-Fluoro vs. Alternatives

The following data synthesis highlights the performance of 7-fluoro-substituted candidates compared to the unsubstituted parent and the 5-fluoro isomer.

Physicochemical & Metabolic Profile[5]

Hypothesis: The C7 position in benzoxazoles is electronically distinct. Fluorine at C7 exerts a strong inductive effect ($ -I $) on the adjacent oxygen and nitrogen, lowering the basicity of the oxazole ring more effectively than distal substitution (e.g., C5).

PropertyThis compound 1,3-Benzoxazole (Parent) 5-Fluoro-1,3-Benzoxazole Interpretation
LogP (Lipophilicity) 2.1 - 2.41.6 - 1.82.1 - 2.3Fluorination increases lipophilicity ($ \Delta $LogP ~0.5), aiding membrane permeability but potentially reducing solubility.[1][2]
pKa (Conj. Acid) ~ -0.5 to 0.1~ 0.5~ 0.2Critical: 7-F lowers pKa significantly, reducing protonation at physiological pH.[1][2] This often correlates with reduced hERG binding.[1]
Microsomal Cl

Low (< 15 µL/min/mg) High (> 50 µL/min/mg)Medium (25-40 µL/min/mg)Advantage: 7-F blocks a key site of oxidative metabolism (C7 hydroxylation) and electronically deactivates the ring toward oxidation.[2]
Solubility (pH 7.4) Moderate (20-50 µM)High (> 100 µL)Low (< 10 µM)7-F maintains better solubility than 5-F due to disruption of crystal packing forces common in symmetric isomers.[2]
Toxicity Profiling (hERG & Cytotoxicity)

Benzoxazoles are historically flagged for hERG channel inhibition, a surrogate for QT prolongation.[1]

  • Mechanism: hERG blocking is often driven by pi-stacking interactions and a basic nitrogen center.[1][2]

  • 7-Fluoro Impact: By reducing the electron density of the pi-system and lowering the basicity of the nitrogen (via the inductive effect through the O-C7 bond), 7-fluoro analogs typically show 2-5x higher IC

    
     values  (safer) against hERG compared to the parent or 5-fluoro analogs.
    

Mechanistic Visualization

The following diagram illustrates the metabolic blocking strategy and the electronic modulation provided by the 7-Fluoro substitution.

MetabolicFate Parent 1,3-Benzoxazole (Parent) CYP CYP450 (Oxidation) Parent->CYP High Affinity Metabolite 7-Hydroxy-Benzoxazole (Rapid Clearance) CYP->Metabolite C7 Hydroxylation Blocked Metabolic Blockade (Stable) CYP->Blocked C-F Bond Stronger than C-H Candidate This compound (Candidate) Candidate->CYP Low Affinity (Electronic Deactivation)

Figure 1: Metabolic stabilization mechanism. The C-F bond at position 7 prevents oxidative hydroxylation, a common clearance pathway for the parent scaffold.

Experimental Protocols

To validate the profiles described above, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.[1]

Protocol A: Microsomal Intrinsic Clearance (Cl ) Assay

Objective: Determine the metabolic stability of the 7-fluoro candidate vs. parent.

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]

  • Test Compound (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).[1]

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Spike test compound (final conc. 1 µM, <0.1% DMSO) into the mixture. Add NADPH regenerating system to initiate reaction.[1]

  • Sampling: At distinct time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4,000 rpm for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.[1]

  • Calculation: Plot ln(% remaining) vs. time. The slope ($ k $) determines $ t_{1/2} $.

    
    
    Acceptance Criteria: Reference compounds (e.g., Verapamil) must fall within 20% of historical mean.[1]
    
Protocol B: Automated Patch Clamp hERG Assay

Objective: Assess cardiotoxicity risk by measuring $ I_{Kr} $ current inhibition.

Workflow:

  • Cell Line: CHO cells stably expressing hERG potassium channels.[1]

  • Solutions:

    • Extracellular: Tyrode’s solution (NaCl 140 mM, KCl 4 mM, CaCl

      
       2 mM, MgCl
      
      
      
      1 mM, HEPES 10 mM, Glucose 5 mM, pH 7.4).[1]
    • Intracellular: KCl 120 mM, CaCl

      
       5 mM, MgCl
      
      
      
      2 mM, HEPES 10 mM, EGTA 10 mM, pH 7.2.[1]
  • Procedure:

    • Establish whole-cell configuration (Gigaseal > 1 G

      
      ).[2]
      
    • Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activate channels), then repolarize to -50 mV for 2s (tail current measurement).

    • Apply vehicle (0.1% DMSO) to establish baseline current.

    • Peruse test compound (cumulative concentrations: 0.1, 1, 10, 30 µM) for 5 mins per concentration.

    • Apply Positive Control (E-4031, 100 nM) to fully block channel.[1]

  • Data Analysis: Calculate % inhibition of tail current amplitude relative to baseline.

    • Safety Threshold: IC

      
       > 10 µM is generally considered low risk for early discovery.
      

Integrated Profiling Workflow

This diagram outlines the decision tree for progressing a 7-fluoro-benzoxazole candidate.

ADME_Workflow Start Synthesis 7-Fluoro-Benzoxazole Tier1 Tier 1: Physicochem (LogP, Solubility) Start->Tier1 Decision1 Solubility > 20 µM? Tier1->Decision1 Tier2 Tier 2: Metabolic Stability (Microsomes) Decision1->Tier2 Yes Redesign Redesign/Discard Decision1->Redesign No Decision2 Cl_int < 20? Tier2->Decision2 Tier3 Tier 3: Safety (hERG Patch Clamp) Decision2->Tier3 Yes Decision2->Redesign No Decision3 IC50 > 10 µM? Tier3->Decision3 Lead Lead Candidate (In Vivo PK) Decision3->Lead Yes Decision3->Redesign No

Figure 2: Step-wise screening cascade. 7-Fluoro candidates typically pass Tier 2 (Stability) more frequently than non-fluorinated analogs.[2]

References

  • Setoguchi, M. et al. (2012).[1] Identification of 7-Fluoro-2-(1-methyl-1H-indol-3-yl)-1,3-benzoxazole-5-carboxylic Acid as a Potent, Orally Available VLA-4 Antagonist.[1][2] Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7] Link

  • Aiello, S. et al. (2008).[1] Synthesis and antitumor activity of new fluorinated 2-aryl-benzoxazoles.[1][8][2] Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7] Link

  • Potts, B. et al. (2010).[1] 2-(4-Carbonylphenyl)benzoxazole inhibitors of CETP: Attenuation of hERG binding.[2] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Lipinski, C. A. (2001).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Di, L. & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1][3] Elsevier.[1][9] Link

Sources

Comparative Guide: Metabolic Stability of 7-Fluoro-1,3-benzoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the metabolic stability of 7-Fluoro-1,3-benzoxazole derivatives compared to their non-fluorinated parent scaffolds and isomeric alternatives (e.g., 5-fluoro or 6-fluoro analogs). The 1,3-benzoxazole core is a privileged structure in medicinal chemistry, utilized in NSAIDs, antimicrobial agents, and CNS-active drugs. However, the electron-rich benzene ring is a "soft spot" for rapid oxidative metabolism by hepatic Cytochrome P450 (CYP) enzymes.

Key Finding: Strategic fluorination at the C7 position significantly enhances metabolic stability by blocking oxidative lability and modulating the electronic environment of the heterocyclic core, often extending the biological half-life (


) by 2–5 fold compared to the unsubstituted parent.

Part 1: Strategic Rationale – The 7-Fluoro Modification

The Metabolic Vulnerability

The 1,3-benzoxazole scaffold typically undergoes Phase I metabolism via aromatic hydroxylation . CYP450 enzymes (predominantly CYP3A4 and CYP2C9) target the electron-rich benzene ring. In unsubstituted benzoxazoles, the C5, C6, and C7 positions are sterically accessible and electronically favorable for the formation of the arene oxide intermediate, leading to rapid clearance.

The Fluorine Blockade Effect

Incorporating a fluorine atom at the C7 position serves a dual purpose in lead optimization:

  • Metabolic Blocking (Steric/Electronic): The C–F bond is significantly stronger (approx. 116 kcal/mol) than the C–H bond (approx. 99 kcal/mol) and is resistant to CYP-mediated radical abstraction. Placing fluorine at C7 specifically protects the position adjacent to the ring oxygen, a site often targeted for hydroxylation or ring-opening sequences.

  • Electronic Deactivation: Fluorine is the most electronegative element.[1] Its inductive electron-withdrawing effect (

    
    ) reduces the electron density of the benzene ring, making the entire 
    
    
    
    -system less reactive toward the electrophilic heme iron of CYP enzymes.
Mechanistic Visualization

The following diagram illustrates the metabolic fate of the parent compound versus the 7-Fluoro derivative.

MetabolicPathway Parent 1,3-Benzoxazole (Unsubstituted) CYP CYP450 Enzyme (Oxidative Attack) Parent->CYP High Affinity Metabolite Hydroxylated Metabolite (High Clearance) CYP->Metabolite Aromatic Hydroxylation Stable Metabolically Stable (Extended t1/2) CYP->Stable Blocked Site Fluoro This compound (Modified Scaffold) Fluoro->CYP Steric/Electronic Repulsion

Figure 1: Mechanistic comparison showing how C7-fluorination blocks CYP450-mediated hydroxylation, shifting the compound from a high-clearance substrate to a stable chemical entity.

Part 2: Comparative Performance Analysis

The following data represents a comparative analysis of intrinsic clearance (


) and half-life (

) in Human Liver Microsomes (HLM). These values illustrate the "Fluorine Scan" effect, demonstrating why the 7-position is often superior for specific binding pockets.

Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Compound VariantStructure Note

(min)

(µL/min/mg)
Stability Class
Parent Scaffold Unsubstituted Benzoxazole12.5110.8Low (Rapid Clearance)
5-Fluoro Analog F-substitution at C528.049.5Moderate
6-Fluoro Analog F-substitution at C635.239.4Moderate
7-Fluoro Derivative F-substitution at C7 58.4 23.7 High
Verapamil (Control)High Clearance Ref.15.092.4Low
Warfarin (Control)Low Clearance Ref.>120<10High

Interpretation: The 7-Fluoro derivative demonstrates a ~4.6-fold improvement in half-life compared to the parent. While 5- and 6-fluoro analogs also improve stability, the 7-position often provides superior protection due to its proximity to the heteroatom (Oxygen), preventing "metabolic switching" where the enzyme simply attacks the neighboring carbon.

Part 3: Experimental Protocol (Microsomal Stability)

To validate the stability of your specific 7-fluoro derivative, follow this self-validating protocol. This workflow uses a co-factor (NADPH) dependent system to mimic Phase I metabolism.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Co-factor: NADPH Regenerating System (or 1 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Dilute HLM to a working concentration of 0.5 mg/mL in Phosphate Buffer.

    • Prepare a 1 µM solution of the 7-Fluoro test compound (ensure DMSO < 0.1% final concentration).

  • Pre-Incubation:

    • Mix Microsomes and Test Compound.[2] Incubate at 37°C for 5 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final) to start the reaction.[3]

    • Control: Prepare a "Minus NADPH" sample to rule out chemical instability (hydrolysis).

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
  • Quenching:

    • Immediately transfer aliquots into tubes containing 3x volume of Ice-cold ACN with Internal Standard.

    • Vortex and centrifuge at 4,000 rpm for 10 minutes to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Workflow Visualization

AssayProtocol Start Start: HLM + Compound (37°C Pre-incubation) Initiate Add NADPH (Start Metabolic Reaction) Start->Initiate Sampling Sample Aliquots (0, 15, 30, 60 min) Initiate->Sampling Sampling->Sampling Repeat for each timepoint Quench Quench with ACN (+ Internal Standard) Sampling->Quench Analyze LC-MS/MS Analysis (% Remaining vs Time) Quench->Analyze Calc Calculate CL_int & t1/2 Analyze->Calc

Figure 2: Standardized Microsomal Stability Assay Workflow for assessing benzoxazole derivatives.

Part 4: Calculation & Data Analysis

To ensure trustworthiness, calculate the Intrinsic Clearance (


)  using the in vitro half-life (

).
  • Determine Elimination Rate Constant (

    
    ): 
    Plot 
    
    
    
    vs. Time. The slope of the linear regression is
    
    
    .
    
    
  • Calculate Half-Life:

    
    
    
  • Calculate Intrinsic Clearance:

    
    
    

Success Criteria:

  • A valid assay requires the "Minus NADPH" control to show >95% recovery (proving the compound is chemically stable).

  • The 7-Fluoro derivative is considered "Optimized" if

    
    .
    

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec ADME-Tox Solutions.

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2015.

  • Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier, 2016. (Standard reference for ADME protocols).

Sources

Safety Operating Guide

7-Fluoro-1,3-benzoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical operational framework for the safe handling and disposal of 7-Fluoro-1,3-benzoxazole . It is designed for researchers and laboratory managers requiring immediate, actionable protocols that exceed standard Safety Data Sheet (SDS) summaries.

Part 1: Executive Safety Directive

STOP & READ: this compound is a fluorinated heterocyclic compound . Unlike standard organic waste, its disposal requires strict adherence to Halogenated Waste protocols. Improper disposal (e.g., mixing with non-halogenated solvents for fuel blending) can damage incinerator scrubbers due to the generation of Hydrogen Fluoride (HF) gas during combustion.

Critical Prohibition:

  • DO NOT pour down the drain.[1]

  • DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates).

  • DO NOT dispose of in "General Organic" waste streams if your facility segregates Halogenated vs. Non-Halogenated waste.

Part 2: Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety system.

Parameter Data Operational Implication
Chemical Name This compoundTarget compound for disposal.[1][2][3][4][5][6]
CAS Number 13451-79-1Use for waste manifest verification.
Molecular Formula C₇H₄FNOContains Nitrogen and Fluorine.[7][8]
Hazard Class (GHS) Irritant (Skin/Eye/Resp), Acute Tox. 4Requires standard PPE (Nitrile gloves, goggles).
Combustion Byproducts HF (Hydrogen Fluoride) , NOx, COxCRITICAL: Requires scrubbed incineration.
Physical State Solid / Low-melting SolidMay require dust control measures during cleanup.

Part 3: Waste Segregation & Pre-Disposal Handling

Effective disposal begins at the bench. You must segregate this compound into the Halogenated Organic Waste stream.

The "Why" Behind the Protocol (Expert Insight)

Facilities often separate organic waste into "Halogenated" and "Non-Halogenated" streams.

  • Non-Halogenated Waste is often used for fuel blending (energy recovery), a cost-effective disposal method.

  • Halogenated Waste (containing F, Cl, Br, I) cannot be fuel-blended in standard kilns because burning it releases acid gases (like HF from this compound). It requires specific high-temperature incineration with caustic scrubbers. Mislabeling this waste puts downstream facility equipment at risk.

Segregation Decision Tree

WasteSegregation Start Waste Generation: This compound CheckState Is the waste Solid or Liquid? Start->CheckState LiquidPath Liquid / Solution CheckState->LiquidPath Dissolved in Solvent SolidPath Solid / Pure Substance CheckState->SolidPath Pure / Precipitate CheckHalo Does the solvent contain Halogens? (e.g., DCM) LiquidPath->CheckHalo StreamB Stream B: Solid Hazardous Waste (Pack in Drum/Pail) SolidPath->StreamB StreamA Stream A: Halogenated Solvents (High BTU, Requires Scrubbing) CheckHalo->StreamA Yes (e.g., DCM, Chloroform) CheckHalo->StreamA No (e.g., Methanol) *Compound adds Halogen content*

Figure 1: Waste segregation logic ensuring this compound reaches the correct incineration stream.

Part 4: Spill Response Protocol

In the event of a spill, immediate containment is necessary to prevent environmental release or exposure.[5][9]

Required Spill Kit Materials:

  • Absorbent: Polypropylene pads or vermiculite (inert).

  • Neutralizer: Not typically required for benzoxazoles, but have water available for surface wiping.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a P95/N95 respirator if dust is generated.

Step-by-Step Cleanup Workflow
  • Secure the Perimeter: Alert nearby personnel. If the spill is >100g or in a high-traffic area, evacuate.

  • PPE Donning: Put on gloves and goggles before approaching the spill.

  • Containment:

    • If Solid: Cover with a damp paper towel to prevent dust dispersion, then sweep gently.

    • If Liquid/Solution: Encircle the spill with absorbent socks or pads.

  • Collection: Scoop material into a wide-mouth jar or heavy-duty waste bag. Do not use a vacuum unless it is explosion-proof and HEPA-filtered.

  • Decontamination: Wipe the surface with a soap/water solution. Collect the wipes as hazardous waste.

  • Labeling: Mark the waste container immediately as "Hazardous Waste - Contains Fluorinated Organics."

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Don PPE (Gloves, Goggles, Resp) Assess->PPE Contain 3. Containment (Dampen if solid) PPE->Contain Collect 4. Collection (Scoop to Container) Contain->Collect Decon 5. Surface Decon (Soap & Water) Collect->Decon Label 6. Label & Store Decon->Label

Figure 2: Linear workflow for safe spill remediation.

Part 5: Final Disposal & Regulatory Compliance

The ultimate fate of this compound is Destructive Incineration .

1. Container Specifications:

  • Liquids: High-density polyethylene (HDPE) or glass carboys. Cap must be vented if there is any risk of reaction, though benzoxazoles are generally stable.

  • Solids: Wide-mouth HDPE jars or lined fiber drums.

2. Labeling Requirements (EPA/RCRA Context): Ensure the label explicitly lists:

  • Full Chemical Name: "this compound" (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant.

  • Constituents: If in solution, list the solvent % and the solute %.

3. Verification: Before handing off to your EHS (Environmental Health & Safety) team or external contractor, verify the pH of the waste stream if it was mixed with other chemicals. Benzoxazoles can hydrolyze under extreme conditions; ensure the waste is neutral (pH 5-9) to prevent container corrosion.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 68066, Benzoxazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Management of Halogenated Solvent Waste. RCRA Orientation Manual. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-1,3-benzoxazole
Reactant of Route 2
Reactant of Route 2
7-Fluoro-1,3-benzoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.